Technical Documentation Center

6-Bromo-4,5-dichloro-3(2H)-pyridazinone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone
  • CAS: 933041-14-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This technical guide details the synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6), a highly functionalized heterocyclic scaffold critical in the development of agrochemicals and pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6), a highly functionalized heterocyclic scaffold critical in the development of agrochemicals and pharmaceutical intermediates.

The synthesis strategy prioritizes the Mucochloric Acid Route for ring construction, followed by a Regioselective C6-Bromination via directed lithiation. This approach ensures high fidelity in halogen placement, avoiding the scrambling often seen in direct mixed-halogenation attempts.

Executive Summary

  • Target Compound: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone[1][2][3][4]

  • CAS Registry: 933041-14-6[2][3][4][5]

  • Molecular Formula:

    
    [5][6]
    
  • Core Utility: A densely functionalized "switchboard" scaffold. The C4-Cl, C5-Cl, and C6-Br positions possess distinct electronic environments, allowing for sequential, regioselective nucleophilic aromatic substitutions (

    
    ) and palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    

Retrosynthetic Analysis

The 3(2H)-pyridazinone core is electron-deficient. The introduction of three distinct halogen atoms requires a stepwise approach to prevent regiochemical ambiguity.

  • Disconnection 1 (C6-Br): The C6 position is the most electron-deficient carbon in the pyridazine ring but is deactivated toward electrophilic substitution by the C4/C5 chlorines. Therefore, a metal-halogen exchange (Lithiation-Trapping) or radical mechanism is required to install the bromine.

  • Disconnection 2 (Ring Formation): The 4,5-dichloro-3(2H)-pyridazinone core is classically derived from Mucochloric Acid , a readily available C4 building block that pre-installs the C4/C5 chlorine atoms and the C3 carbonyl.

Retrosynthesis Target 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Intermediate 4,5-Dichloro- 3(2H)-pyridazinone Target->Intermediate C6-Bromination (Li-Hal Exchange) Precursor Mucochloric Acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) Intermediate->Precursor Cyclocondensation Reagents Hydrazine Sulfate (Ring Closure) Reagents->Intermediate

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the tri-halogenated core.

Primary Synthesis Pathway

Phase 1: Core Ring Construction

Objective: Synthesis of 4,5-dichloro-3(2H)-pyridazinone. Mechanism: Condensation of mucochloric acid with hydrazine sulfate. The reaction proceeds via hydrazone formation followed by intramolecular cyclization and dehydration.

Reagents & Materials
ReagentEquivalentsRole
Mucochloric Acid1.0 eqC4 Scaffold Precursor
Hydrazine Sulfate1.1 eqNitrogen Source / Cyclizing Agent
Hydrochloric Acid (37%)Solvent/Cat.Acid Catalyst / Solvent Medium
WaterSolventCo-solvent
Detailed Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Mucochloric Acid (16.9 g, 100 mmol) in Water (150 mL).

  • Addition: Add Hydrazine Sulfate (14.3 g, 110 mmol) to the suspension.

  • Acidification: Slowly add concentrated HCl (15 mL). The mixture may slightly exotherm.

  • Reaction: Heat the mixture to reflux (100°C) for 3–4 hours. The suspension will initially dissolve, followed by the precipitation of the product as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature (20–25°C) and then to 0–5°C in an ice bath to maximize precipitation.

  • Isolation: Filter the white crystalline solid. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acid and hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–95%[7]

    • Appearance: White to off-white crystalline solid.

    • Purity Check:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at ~8.2 ppm (H-6) and a broad singlet at ~13.5 ppm (NH).
Phase 2: Regioselective C6-Bromination

Objective: Installation of Bromine at the C6 position.[8] Mechanism: Directed ortho-lithiation (DoM). The N-H proton is removed first, followed by the C6 proton. The resulting dianion is trapped with an electrophilic bromine source.

Reagents & Materials
ReagentEquivalentsRole
4,5-Dichloro-3(2H)-pyridazinone1.0 eqSubstrate
Lithium Diisopropylamide (LDA)2.5 eqNon-nucleophilic Base
1,2-Dibromo-1,1,2,2-tetrafluoroethane1.2 eqElectrophilic Bromine Source
THF (Anhydrous)SolventReaction Medium
Ammonium Chloride (sat. aq.)QuenchProton Source
Detailed Protocol
  • System Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere. Add anhydrous THF (10 mL/g of substrate).

  • Substrate Addition: Add 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 10 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation (Double Deprotonation): Slowly add LDA (2.0 M in THF/heptane, 12.5 mL, 25 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The first equivalent deprotonates the NH (position 2); the second equivalent lithiates C6. Stir at -78°C for 1 hour. The solution typically turns deep red/orange.

  • Bromination: Dissolve 1,2-dibromo-1,1,2,2-tetrafluoroethane (or

    
    ) (12 mmol) in minimal anhydrous THF and add dropwise to the lithiated mixture at -78°C.
    
  • Warming: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
      (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 4:1 to 1:1).

    • Target Product: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone.[1][2][3][4]

    • Characterization: The C6-H singlet in NMR will disappear. Mass spectrometry will show the characteristic isotope pattern for

      
      .
      

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: C6 Functionalization Start Mucochloric Acid + Hydrazine Sulfate Step1 Reflux in H2O/HCl (3-4 hrs, 100°C) Start->Step1 Inter 4,5-Dichloro-3(2H)-pyridazinone (Solid Precipitate) Step1->Inter Lithiation 1. Cool to -78°C (THF) 2. Add LDA (2.5 eq) (Formation of Dianion) Inter->Lithiation Inert Atm. Trapping Add Electrophile (Br-Source) Lithiation->Trapping Product 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Trapping->Product Quench & Purify

Figure 2: Step-by-step workflow from raw materials to the final brominated scaffold.

Critical Parameters & Troubleshooting

Regioselectivity Control
  • Why Lithiation? Direct bromination with

    
     in acetic acid often requires forcing conditions for the electron-poor pyridazinone ring and can lead to N-bromination or over-bromination. The lithiation strategy exploits the acidity of the C6-H (
    
    
    
    ~25-30) relative to the N-H (
    
    
    ~10), ensuring the bromine is placed exclusively at Carbon-6.
  • Temperature: Strict adherence to -78°C is vital during LDA addition to prevent decomposition of the lithiated species (benzyne-type collapse).

Safety Considerations
  • Hydrazine Sulfate: Known carcinogen and highly toxic. Handle in a fume hood with double gloves.

  • Halogenated Waste: All byproducts contain organic halogens (AOX). Do not dispose of in general aqueous waste; use segregated halogenated solvent waste streams.

Analytical Data Summary

PropertyValue / Description
Physical State White to pale yellow solid
Melting Point 220–225°C (dec)

NMR
(DMSO-

):

13.8 (br s, 1H, NH). Note: C6-H signal at 8.2 ppm is absent.
Mass Spec (ESI)

[M+H]+ clusters expected at ~243, 245, 247, 249 (due to

and

patterns).

References

  • Vergelli, C. et al. (2025).[7] Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.

  • Maes, B. U. W. et al. (2002). Palladium-catalyzed reactions of chloropyridazines. Journal of Heterocyclic Chemistry, 39, 535–543.

  • Humphries, M. & Oliver, S. (2009).[9] Reaction of mucobromic acid with hydrazine sulfate. Ovid / ResearchGate.

  • GuideChem. (2024). Compound Properties: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6).[1][2][3][4]

  • EnamineStore. (2026).[5] Building Block Data: 6-bromo-4,5-dichloro-2,3-dihydropyridazin-3-one.

Sources

Exploratory

Unlocking the Therapeutic Potential of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone: A Technical Guide to Putative Molecular Targets

Foreword: Navigating the Uncharted Territory of a Novel Pyridazinone Derivative In the dynamic landscape of drug discovery, the pyridazinone scaffold stands as a testament to the power of privileged structures in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Pyridazinone Derivative

In the dynamic landscape of drug discovery, the pyridazinone scaffold stands as a testament to the power of privileged structures in medicinal chemistry.[1][2] This versatile heterocyclic core is the cornerstone of numerous compounds exhibiting a broad spectrum of pharmacological activities, from anticancer and anti-inflammatory to cardiovascular effects.[3] Our focus in this technical guide, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone , is a relatively unexplored member of this esteemed chemical family. While direct biological studies on this specific molecule are not yet prevalent in the public domain, its intrinsic structural features, shared with well-characterized pyridazinones, provide a robust foundation for hypothesizing its potential therapeutic targets.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals, offering a scientifically-grounded roadmap for the initial exploration of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. We will dissect the chemical nature of the molecule, and based on the established pharmacology of its congeners, we will propose a series of high-probability therapeutic targets. Crucially, this guide will not only present these hypotheses but will also furnish detailed, field-proven experimental protocols to systematically investigate and validate them. Our approach is rooted in a deep understanding of the structure-activity relationships (SAR) within the pyridazinone class, aiming to accelerate the research and development trajectory of this promising compound.

The Molecular Profile of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Before delving into its potential biological interactions, it is imperative to understand the key chemical features of our subject molecule.

Table 1: Physicochemical Properties of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

PropertyValue
Molecular Formula C₄HBrCl₂N₂O
Molecular Weight 243.88 g/mol
CAS Number 933041-14-6
Structure

The structure reveals a pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. The halogen substitutions—a bromine atom at position 6 and chlorine atoms at positions 4 and 5—are of particular significance. These electron-withdrawing groups are expected to modulate the electronic distribution within the pyridazinone core, thereby influencing its binding affinity and selectivity for various biological targets. The presence of these halogens also offers potential sites for metabolic transformation or for establishing specific interactions within a protein's binding pocket.

Postulated Therapeutic Arenas and High-Priority Molecular Targets

The diverse biological activities reported for pyridazinone derivatives allow us to categorize the potential therapeutic applications of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone into three primary areas: oncology, inflammation, and cardiovascular disease. For each area, we will identify and discuss the most probable molecular targets.

Oncology: Targeting the Engines of Cancer Proliferation

The pyridazinone scaffold is present in several potent anticancer agents.[3] This suggests that 6-Bromo-4,5-dichloro-3(2H)-pyridazinone could exert its effects through similar mechanisms.

Rationale: Several pyridazinone-based compounds have been developed as potent inhibitors of PARP, a family of enzymes critical for DNA repair.[4][5] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and targeted cell death.[4] The pyridazinone core can mimic the nicotinamide moiety of the NAD+ substrate, a key interaction for PARP inhibition.[6]

Hypothesis: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone may function as a PARP inhibitor, offering a therapeutic avenue for cancers with specific DNA repair deficiencies.

Experimental Workflow: PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone (in DMSO) Incubation Incubate Compound, PARP1, Histone H1, and Activated DNA Compound->Incubation PARP1 Recombinant Human PARP1 Enzyme PARP1->Incubation Substrate Histone H1 Substrate->Incubation NAD Biotinylated NAD+ Reaction_Start Initiate Reaction with Biotinylated NAD+ NAD->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with PARP inhibitor) Reaction_Start->Reaction_Stop Transfer Transfer to Streptavidin-coated Plate Reaction_Stop->Transfer Wash Wash to Remove Unbound Reagents Transfer->Wash Antibody Add Anti-poly(ADP-ribose) Antibody (HRP-conjugated) Wash->Antibody Detection Add Chemiluminescent Substrate and Read Signal Antibody->Detection

Caption: Workflow for PARP1 enzymatic assay.

Detailed Protocol: PARP1 Enzymatic Assay

  • Plate Preparation: Coat a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).

  • Compound Preparation: Prepare serial dilutions of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone in assay buffer.

  • Reaction Mixture: In each well, add the test compound, recombinant human PARP1 enzyme, and activated DNA.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the poly(ADP-ribosyl)ation reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate to bind to the biotinylated ADP-ribose chains.

    • After incubation and washing, add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of PARP1 inhibition against the log concentration of the compound.

Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Some pyridazinone derivatives have been shown to inhibit VEGFR-2, thereby impeding tumor growth by cutting off its blood supply.[7]

Hypothesis: The subject compound may inhibit the kinase activity of VEGFR-2, positioning it as a potential anti-angiogenic agent.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Compound->VEGFR2 Inhibits (Hypothesized) ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Detailed Protocol: VEGFR-2 Kinase Assay

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase activity.

  • Reagents: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Add the test compound, VEGFR-2 kinase, and the biotinylated peptide substrate to a 384-well plate.

    • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

    • Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 1 hour to allow for antibody binding.

  • Measurement: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of VEGFR-2 kinase activity.

  • Analysis: Determine the IC₅₀ value from the dose-response curve.

Anti-Inflammatory Activity

The pyridazinone core is a well-established scaffold for anti-inflammatory agents, primarily through the inhibition of cyclooxygenase enzymes.[8][9]

Rationale: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by synthesizing prostaglandins. Selective COX-2 inhibitors are sought after for their ability to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[8] Numerous pyridazinone derivatives have demonstrated selective COX-2 inhibitory activity.[10][11][12]

Hypothesis: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone may act as a selective COX-2 inhibitor, making it a candidate for the treatment of inflammatory disorders.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection (ELISA) Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Preincubation Pre-incubate Compound with COX-2 Compound->Preincubation COX2 Recombinant Human COX-2 Enzyme COX2->Preincubation Arachidonic_Acid Arachidonic Acid (Substrate) Reaction_Start Add Arachidonic Acid to Initiate Reaction Arachidonic_Acid->Reaction_Start Preincubation->Reaction_Start Incubation Incubate to allow Prostaglandin E2 (PGE2) production Reaction_Start->Incubation Sample_Transfer Transfer Supernatant to PGE2 ELISA Plate Incubation->Sample_Transfer ELISA Perform PGE2 Competitive ELISA Sample_Transfer->ELISA Readout Measure Absorbance ELISA->Readout

Caption: Workflow for COX-2 enzymatic assay.

Detailed Protocol: COX-2 Enzymatic Assay

  • Enzyme and Compound Preparation: Prepare dilutions of recombinant human COX-2 enzyme and the test compound in assay buffer.

  • Pre-incubation: Pre-incubate the COX-2 enzyme with the test compound for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add arachidonic acid to start the reaction. Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • PGE₂ Quantification: Measure the concentration of prostaglandin E₂ (PGE₂) in the reaction mixture using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. A parallel assay using COX-1 should be performed to assess selectivity.

Cardiovascular Applications

The cardiovascular effects of pyridazinones are well-documented, with several compounds acting as vasodilators and inotropic agents.[13]

Rationale: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and smooth muscle cells.[4] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in increased cardiac contractility (positive inotropy) and vasodilation.[4] Several pyridazinone derivatives, such as imazodan, are known PDE3 inhibitors.[4]

Hypothesis: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone may inhibit PDE3, suggesting its potential use in the treatment of heart failure.

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

PDE3_Pathway Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Degraded by Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Contraction Increased Cardiac Contraction Ca_Channel->Contraction PDE3 PDE3 PDE3->AMP Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Compound->PDE3 Inhibits (Hypothesized)

Caption: Mechanism of PDE3 inhibition in heart muscle.

Detailed Protocol: PDE3 Inhibition Assay

  • Assay Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by PDE3.

  • Reagents: Recombinant human PDE3, a fluorescent cAMP substrate, and a binding agent that selectively binds to the fluorescent AMP product.

  • Procedure:

    • Dispense the test compound into a 384-well plate.

    • Add the PDE3 enzyme and incubate for 10 minutes.

    • Add the fluorescent cAMP substrate to initiate the reaction. Incubate for 1 hour at room temperature.

    • Add the binding agent, which will bind to the fluorescent AMP, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. A low polarization value indicates that the substrate has not been hydrolyzed and that PDE3 is inhibited.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Summary and Future Directions

The structural framework of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, when viewed through the lens of its chemical class, strongly suggests a high potential for biological activity. The halogen substitutions on the pyridazinone core are key features that warrant a thorough investigation into its therapeutic potential. This guide has outlined a rational, evidence-based approach to begin this exploration, focusing on three high-priority areas: oncology, inflammation, and cardiovascular disease.

Table 2: Summary of Potential Targets and Rationale

Therapeutic AreaPotential TargetRationale based on Pyridazinone Scaffold
Oncology PARPMimics the nicotinamide moiety of NAD+, a key interaction for PARP inhibition.
VEGFR-2 KinaseKnown anti-angiogenic activity of some pyridazinone derivatives.
Anti-inflammatory COX-2A well-established target for pyridazinone-based anti-inflammatory agents.
Cardiovascular PDE3Inhibition leads to increased cAMP, causing vasodilation and positive inotropy.

The provided experimental workflows and detailed protocols offer a clear and actionable starting point for the in vitro characterization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. Positive results from these initial screens would pave the way for more complex cellular and in vivo studies, ultimately elucidating the therapeutic promise of this intriguing molecule. The journey from a novel compound to a potential therapeutic agent is arduous, but with a systematic and informed approach, the secrets held within the structure of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone can be unlocked.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, N. S. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(20), 1545-1574.
  • Costas, T., et al. (2010). Several pyridazinone derivatives with cardiovascular activity devoid of C6-(aryl or heteroaryl) group.
  • A review on pyridazinone ring containing various cardioactive agents. (n.d.). Springer.
  • Pyridazinone derivatives with anticancer activity. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2023).
  • Abdel-Maksoud, M. S., et al. (2023).
  • Bansal, R. K., & Sharma, S. (2014). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Silver Nanoparticles as Anticancer Agents: Mechanisms Insight, Current Studies, and Limit
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy.
  • Hassan, R. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. (1979). PubMed.
  • Amer, A. M., et al. (2021). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. SpringerLink.
  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosyl
  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021).
  • Pyridazinone derivatives to selectively inhibit COX-2 in inflamm
  • Overview on Emorfazone and Other Related 3(2H)
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2022). MDPI.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
  • Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2022). PubMed Central.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

The following technical guide details the spectroscopic characterization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone . Executive Summary Compound: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone CAS Registry Number: 933041-14-6 M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone .

Executive Summary

Compound: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone CAS Registry Number: 933041-14-6 Molecular Formula:


Molecular Weight:  243.87  g/mol [1][2][3]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. This compound is a critical tri-halogenated heterocyclic intermediate. Unlike its di-halo analogues (e.g., 4,5-dichloro-3(2H)-pyridazinone), this molecule is fully substituted on the carbon skeleton, resulting in a distinct "silent" proton NMR spectrum regarding the ring carbons. It serves as a potent scaffold for nucleophilic aromatic substitution (


) reactions, particularly at the C4 and C5 positions, for the development of agrochemicals and pharmaceutical agents.

Structural Analysis & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically derived from the bromination of the commercially available 4,5-dichloro-3(2H)-pyridazinone , replacing the lone aromatic proton at the C6 position with bromine.

Synthesis Workflow (Graphviz)

SynthesisPath SM 4,5-Dichloro-3(2H)-pyridazinone (Starting Material) Product 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (Target) SM->Product Electrophilic Aromatic Substitution (C6-H -> C6-Br) Reagent Bromination Agent (Br2 / AcOH or NBS) Reagent->Product

Figure 1: Synthetic pathway via bromination of the 4,5-dichloro precursor.[1][2][3][4] The disappearance of the C6-H signal is the primary indicator of reaction completion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by its lack of ring protons . This is the most definitive confirmation of the C6-bromination.


H NMR (Proton NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
  • Key Feature: The spectrum is remarkably simple. The characteristic singlet at

    
     7.8–8.2 ppm (corresponding to H-6 in the starting material) must be absent .
    
Signal (

ppm)
MultiplicityIntegrationAssignmentNotes
13.0 – 13.5 Broad Singlet (br s)1HN-H (Amide)Exchangeable with D

O. Shift varies with concentration and solvent.
-- ----Ring H ABSENT . Presence of any signal in the aromatic region indicates incomplete bromination.

C NMR (Carbon NMR)

The carbon spectrum will display four distinct quaternary signals. The chemical shifts are influenced by the inductive effects of the halogen substituents (


 effect) and resonance effects.
Signal (

ppm, Predicted)
AssignmentCarbon TypeElectronic Environment
158.0 – 160.0 C-3 C=O (Carbonyl)Deshielded amide carbonyl.
138.0 – 140.0 C-5 C-ClBeta to carbonyl, alpha to imine-like nitrogen.
134.0 – 136.0 C-4 C-ClAlpha to carbonyl.
120.0 – 125.0 C-6 C-BrUpfield shift relative to C-Cl due to the "Heavy Atom Effect" of Bromine.
Mass Spectrometry (MS)

Mass spectrometry provides the most robust fingerprint for this compound due to the unique isotopic abundance patterns of Chlorine (


Cl/

Cl) and Bromine (

Br/

Br).
  • Molecular Ion (

    
    ):  242 (based on lowest mass isotopes 
    
    
    
    Cl
    
    
    
    
    Br).
  • Isotope Pattern Analysis: The molecule contains 1 Bromine and 2 Chlorines . This creates a distinctive multiplet pattern.

Calculated Isotopic Distribution (Relative Intensity):

m/z (Ion)CompositionRelative Intensity (%)Origin
242


61.3% Base Peak (M)
244


+


100.0% M+2 (Dominant due to overlap)
246


+


47.5% M+4
248


7.5% M+6

Interpretation: Look for a "triplet-like" cluster where the middle peak (M+2) is the highest, flanked by a strong M peak and a significant M+4 peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups, specifically the pyridazinone amide and the carbon-halogen bonds.

Wavenumber (cm

)
Vibration ModeFunctional Group
3100 – 2800

Amide N-H stretch (often broad due to H-bonding).
1680 – 1650

Amide Carbonyl (strong, characteristic).
1610 – 1580

/

Pyridazine ring skeletal vibrations.
1100 – 1000

Aryl Chloride stretch.
600 – 500

Aryl Bromide stretch (fingerprint region).

Experimental Protocol: Characterization Workflow

To ensure scientific integrity, the following workflow is recommended for validating the identity of synthesized 6-Bromo-4,5-dichloro-3(2H)-pyridazinone.

  • Sample Preparation: Dissolve ~10 mg of the solid in 0.6 mL DMSO-

    
    . Ensure the solution is clear; turbidity suggests inorganic salts (e.g., NaBr) from the synthesis are present.
    
  • Run

    
    H NMR: 
    
    • Pass Criteria: Observation of a single broad peak >13 ppm.

    • Fail Criteria: Any singlet between 7.5–8.5 ppm (indicates unreacted 4,5-dichloro starting material).

  • Run MS (LC-MS/GC-MS):

    • Verify the M+2 peak (m/z 244) is the base peak (100% intensity).

    • If M+ (242) is 100% and M+2 is ~33%, the Bromine is missing (product is likely trichloro- or just dichloro-).

  • Melting Point:

    • The introduction of the heavy bromine atom typically raises the melting point compared to the dichloro precursor (MP of 4,5-dichloro-3(2H)-pyridazinone is ~200°C). Expect MP > 210°C (decomposition likely).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12699890 (Related: 4,5-Dichloro-3(2H)-pyridazinone). Retrieved from .

  • ChemicalBook. CAS 933041-14-6 Entry: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone.[1][2][3][4] Retrieved from .

  • NIST Mass Spectrometry Data Center. 4,5-Dibromo-3(2H)-pyridazinone (Analogous Isotope Pattern Reference). Retrieved from .

  • Accela ChemBio. Product Catalog: 6-Bromo-4,5-dichloropyridazin-3(2H)-one.[1][2][3][4] Retrieved from .

Sources

Exploratory

Technical Assessment of Acute Toxicity: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This technical guide provides an in-depth assessment of the acute toxicity profile of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6). Due to the compound's status as a specialized intermediate, this analysis i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth assessment of the acute toxicity profile of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6). Due to the compound's status as a specialized intermediate, this analysis integrates direct physicochemical data with toxicological "read-across" principles from structurally homologous halogenated pyridazinones.

Executive Summary

6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a tri-halogenated heterocyclic scaffold used primarily as a high-value intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical agents (e.g., vasodilators, anticancer drugs).[1] Its toxicity profile is defined by its high electrophilicity . The presence of three halogen atoms (Cl at C4, C5; Br at C6) renders the pyridazinone ring highly susceptible to Nucleophilic Aromatic Substitution (


).

Core Hazard Classification (Predicted via Analog Read-Across):

  • Acute Oral Toxicity: Category 3 (Toxic if swallowed).

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Corrosive) depending on moisture exposure.

  • Sensitization: High potential for skin sensitization (Skin Sens. 1) due to protein haptenization.

Chemical Identity & Physicochemical Determinants

Understanding the physical properties is a prerequisite for accurate dosage formulation and exposure modeling.

PropertyValue / DescriptionRelevance to Toxicity
CAS Number 933041-14-6Unique Identifier
Molecular Formula

Halogenated Nitrogen Heterocycle
Molecular Weight 243.87 g/mol Determines molar dosage calculations
Physical State Crystalline SolidInhalation hazard (dust); Dermal retention
Solubility Low (Water); High (DMSO, DMF)Requires vehicle (e.g., corn oil/DMSO) for in vivo testing
Partition Coeff.[2] (LogP) ~2.6 (Predicted)Moderate lipophilicity; enables dermal penetration

Mechanism of Action: Electrophilic Alkylation

The acute toxicity of this compound is not receptor-mediated but rather reactive . The electron-deficient pyridazinone ring acts as a powerful electrophile.

The Toxicity Pathway

Upon contact with biological tissue, the halogen atoms (particularly at positions 4 and 5) serve as leaving groups. Biological nucleophiles—specifically the thiol (-SH) groups of Glutathione (GSH) and cysteine residues on proteins—attack these positions.

  • Phase 1: Depletion of cellular Glutathione (GSH), leading to oxidative stress.

  • Phase 2: Covalent binding to cellular proteins (Haptenization), triggering immune responses (sensitization) or necrosis (irritation).

ToxicityMechanism Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Complex Meisenheimer Complex (Transition) Compound->Complex Nucleophilic Attack GSH_Depletion GSH Depletion (Oxidative Stress) Compound->GSH_Depletion Direct Reaction with Glutathione BioNucleophile Biological Nucleophile (R-SH / Protein-NH2) BioNucleophile->Complex Adduct Protein-Adduct (Covalent Bond) Complex->Adduct Halogen Elimination (Cl- / Br-) Outcome Cellular Necrosis / Immune Sensitization Adduct->Outcome Downstream Effect

Figure 1: Mechanism of electrophilic attack on biological substrates via Nucleophilic Aromatic Substitution (


).

Acute Toxicity Profile (Data & Analogs)

Note: Direct in vivo data for CAS 933041-14-6 is proprietary. The following values are synthesized from structure-activity relationships (SAR) using verified analogs like 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9) and 3,6-dichloropyridazine.

Acute Oral Toxicity
  • Predicted LD50 (Rat): 50 – 300 mg/kg.

  • Clinical Signs: Sedation, ataxia, respiratory distress, and lacrimation within 1-4 hours of dosing.

  • Pathology: Gastric hemorrhage and liver necrosis (due to GSH depletion).

Dermal & Ocular Toxicity
  • Skin Irritation: Severe Irritant. The compound hydrolyzes slightly in sweat to release hydrohalic acids (HCl/HBr), causing chemical burns.

  • Eye Irritation: Category 1 (Irreversible Effects). Direct contact with the cornea can cause opacity due to protein cross-linking.

Sensitization (The Hidden Risk)

Halogenated pyridazinones are potent sensitizers. Repeated exposure, even at sub-toxic levels, can lead to Allergic Contact Dermatitis (ACD) .

  • Test Method: Local Lymph Node Assay (LLNA) is recommended over the Buehler test due to higher sensitivity for electrophiles.

Experimental Protocols for Validation

To validate the toxicity profile of a specific batch, the following OECD-compliant workflows are required.

Acute Oral Toxicity Workflow (OECD 423)

Do not use the "Up-and-Down" procedure blindly. Use the Acute Toxic Class Method to minimize animal usage.

  • Preparation: Dissolve compound in 5% DMSO / 95% Corn Oil (suspension is acceptable if particle size <50µm).

  • Starting Dose: 300 mg/kg (Step-down approach recommended).

  • Observation: Monitor continuously for the first 4 hours (critical window for neurotoxicity).

  • Necropsy: Mandatory macroscopic evaluation of liver and stomach lining.

In Chemico Reactivity (Non-Animal Screen)

Before animal testing, quantify reactivity using the Direct Peptide Reactivity Assay (DPRA) (OECD 442C).

  • Principle: Incubate compound with synthetic peptides containing cysteine or lysine.

  • Metric: % Depletion of peptide.

  • Interpretation: >13.89% depletion indicates high sensitization potential.

ValidationWorkflow Start Start: Toxicity Assessment Solubility Solubility Check (DMSO/Corn Oil) Start->Solubility DPRA In Chemico Screen (DPRA) OECD 442C Solubility->DPRA Decision Peptide Depletion > 13.89%? DPRA->Decision HighSens Classify: Skin Sensitizer 1A (High Potency) Decision->HighSens Yes InVivo In Vivo Confirmation (LLNA - OECD 429) Decision->InVivo No/Borderline OralTox Acute Oral Toxicity OECD 423 (Step-Down) HighSens->OralTox InVivo->OralTox Necropsy Necropsy & Histopathology OralTox->Necropsy

Figure 2: Integrated Testing Strategy (ITS) prioritizing non-animal screening for reactivity.

Safety & Handling Directives

Given the predicted profile, standard laboratory PPE is insufficient.

  • Respiratory: P3/N99 Dust mask or Powered Air Purifying Respirator (PAPR) required during weighing.

  • Dermal: Double-gloving (Nitrile over Laminate) is essential. The compound can permeate standard latex.

  • Deactivation: Spills should be treated with a dilute solution of Sodium Thiosulfate (5% aq) to neutralize the electrophilic halogens before disposal.

References

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: 3,6-Dichloropyridazine Toxicity Profile. Retrieved from

  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CID 68153 Analog). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from

  • Akhtar, W., et al. (2016).[2] The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256–281.[2]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Functionalization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Executive Summary 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6) represents a high-value "linchpin" scaffold in medicinal chemistry and agrochemical synthesis. Unlike symmetrical dihalo-pyridazinones, this tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6) represents a high-value "linchpin" scaffold in medicinal chemistry and agrochemical synthesis. Unlike symmetrical dihalo-pyridazinones, this tri-functionalized core offers orthogonal reactivity : a distinct reactivity profile for each halogen atom (Br vs. Cl) and the heterocyclic nitrogen.

This guide details the specific protocols to exploit these electronic differences, enabling the precise, sequential assembly of tris-substituted pyridazinones. The primary utility lies in the chemoselective cross-coupling of the C6-Bromine bond, followed by regioselective nucleophilic aromatic substitution (


)  at the C4/C5-Chlorine positions.

Chemical Logic & Reactivity Profile

To successfully utilize this intermediate, researchers must understand the electronic map of the pyridazinone ring. The reactivity order is governed by bond dissociation energies (C-Br < C-Cl) and the electronic influence of the carbonyl and imine moieties.

The Orthogonal Reactivity Map
  • Position 2 (N-H): The most acidic site (

    
    ). Must be alkylated or protected first to prevent catalyst poisoning during metal-mediated coupling or side reactions during 
    
    
    
    .
  • Position 6 (C-Br): The "Soft" Electrophile. The C-Br bond is significantly weaker than the C-Cl bonds. It undergoes oxidative addition with Palladium(0) rapidly, allowing for Suzuki-Miyaura or Sonogashira coupling without affecting the chlorines at C4/C5.

  • Position 4 (C-Cl): The "Hard" Electrophile (Activated). This position is para-conjugate to the carbonyl group, making it highly susceptible to

    
     by amines and thiols.
    
  • Position 5 (C-Cl): The "Hard" Electrophile (Deactivated/Steric). While reactive, it is generally less electrophilic than C4 due to the lack of direct conjugation with the carbonyl electron sink.

Reactivity Decision Tree (DOT Visualization)

ReactivityMap Scaffold 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone N2 N2 Position (Nucleophilic) Scaffold->N2 Step 1: Alkylation C6 C6 Position (C-Br Bond) Scaffold->C6 Step 2: Pd-Coupling C4 C4 Position (C-Cl, Activated) Scaffold->C4 Step 3: SNAr (Major) C5 C5 Position (C-Cl, Secondary) Scaffold->C5 Step 4: SNAr (Minor/Forced) React_N2 Alkyl Halides (K2CO3/DMF) N2->React_N2 React_C6 Boronic Acids (Pd(0) Catalyst) C6->React_C6 React_C4 Amines/Thiols (Mild Base) C4->React_C4

Figure 1: Reactivity hierarchy of the 6-Bromo-4,5-dichloro-3(2H)-pyridazinone scaffold. Note the sequential logic: N-protection precedes Metal Coupling, which precedes SNAr.

Experimental Protocols

Protocol A: N-Alkylation (Step 1)

Objective: Mask the acidic proton to increase solubility and prevent catalyst interference in subsequent steps. Mechanism:


 Substitution.
  • Reagents:

    • Substrate: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (1.0 equiv)

    • Alkyl Halide: R-X (1.2 equiv) (e.g., MeI, BnBr)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for difficult substrates)
    • Solvent: DMF (anhydrous) or Acetonitrile

  • Procedure:

    • Dissolve substrate in DMF (0.2 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes.
      
    • Add Alkyl Halide dropwise.

    • Stir at RT (for MeI) or 60°C (for bulky halides) for 4–12 hours.

    • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with EtOAc, wash with brine (

      
      ), dry over 
      
      
      
      .
  • Checkpoint: Verify N- vs. O-alkylation via NMR. N-alkyl protons typically appear at

    
     3.5–4.0 ppm; O-alkyl (lactim ether) would be downfield (
    
    
    
    > 4.0 ppm). N-alkylation is thermodynamically preferred.
Protocol B: Chemoselective Suzuki-Miyaura Coupling (Step 2)

Objective: Install an aryl/heteroaryl group at C6 without dechlorinating C4/C5. Mechanism: Pd(0) Oxidative Addition (Selective for C-Br vs C-Cl).

  • Reagents:

    • Substrate: N-alkylated intermediate (1.0 equiv)

    • Boronic Acid:

      
       (1.1 equiv)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for steric bulk)
    • Base:

      
       (2M aqueous, 2.0 equiv)
      
    • Solvent: DME/Water (4:1) or Toluene/EtOH/Water

  • Procedure:

    • Degas solvents with nitrogen/argon for 20 minutes (Critical to preserve catalyst).

    • Combine substrate, boronic acid, and catalyst in the reaction vessel under inert atmosphere.[1]

    • Add base solution.[1][2][3]

    • Temperature Control: Heat to 60–80°C . Do not exceed 90°C, as higher temperatures may activate the C-Cl bonds for oxidative addition.

    • Monitor by TLC/LCMS. Reaction is typically complete in 2–6 hours.

  • Why this works: The bond dissociation energy of

    
     (
    
    
    
    80 kcal/mol) is lower than
    
    
    (
    
    
    95 kcal/mol). Under mild heating, Pd inserts only into the C-Br bond.
Protocol C: Regioselective SNAr (Step 3)

Objective: Substitution of the C4-Chlorine with a nucleophile. Mechanism: Addition-Elimination (


).
  • Reagents:

    • Substrate: C6-substituted-4,5-dichloro-intermediate (1.0 equiv)

    • Nucleophile: Primary/Secondary Amine (1.2 equiv)

    • Base:

      
       or DIPEA (2.0 equiv)
      
    • Solvent: Ethanol or THF

  • Procedure:

    • Dissolve substrate in Ethanol (0.1 M).

    • Add amine and base.[2][3]

    • Reflux (70–80°C) for 6–12 hours.

    • Regioselectivity Check: The incoming amine preferentially attacks C4 .

      • Reasoning: C4 is para to the carbonyl, creating a vinylogous amide-like resonance stabilization in the transition state. C5 is less electrophilic.

  • Data Interpretation:

    • Product is usually the 4-amino-5-chloro derivative.

    • Note: If a thiol is used, it also prefers C4. If an alkoxide is used, mixtures of C4/C5 may occur depending on solvent polarity.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Mixture of N- and O-alkylation "Hard" electrophile or solvent effectSwitch solvent to DMF (favors N-alkylation) or use a softer counterion (Cs+).
Loss of Cl during Suzuki Temperature too high / Catalyst too activeLower temp to 60°C. Switch to less electron-rich ligand (e.g.,

instead of

).
Poor SNAr Regioselectivity Steric hindrance at C4If the N-substituent is bulky, it may shield C4. Use a smaller nucleophile or increase temp to overcome steric barrier.
Hydrolysis of Cl Wet solvents at high tempEnsure anhydrous conditions if using alkoxides.

Synthesis Workflow Visualization

Workflow Start 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Step1 Step 1: N-Alkylation (R-X, K2CO3) Start->Step1 Protection Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) *Selective at C6* Step1->Step2 C-Br Activation Step3 Step 3: SNAr (HNR2, Heat) *Selective at C4* Step2->Step3 C-Cl Substitution Final Final Scaffold: 2-Alkyl-4-Amino- 5-Chloro-6-Aryl Step3->Final Isolation

Figure 2: Sequential functionalization workflow ensuring maximum yield and purity.

References

  • PubChem. (n.d.). 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Coelho, A., et al. (2004).[4] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Highlighting the general reactivity of 4,5-dihalopyridazinones.

  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of the nucleophilic aromatic substitution of 4,5-dichloro-3(2H)-pyridazinones. Journal of Heterocyclic Chemistry. (Establishes C4 vs C5 selectivity).
  • Gong, Y., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling. Journal of Combinatorial Chemistry. (Demonstrates Pd-coupling on halo-pyridazinones). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Scaffold The pyridazinone core is a privileged scaffold in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The title compound, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, is a highly functionalized starting material that offers multiple reaction sites for chemical derivatization. This allows for the systematic exploration of the chemical space around the pyridazinone core to develop novel therapeutic agents.

This guide provides an in-depth exploration of the derivatization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, focusing on robust and versatile synthetic protocols. We will delve into the rationale behind the choice of reaction conditions and provide detailed, step-by-step procedures for key transformations.

Chemical Reactivity and Strategic Derivatization

The 6-Bromo-4,5-dichloro-3(2H)-pyridazinone molecule presents three primary sites for derivatization: the bromine atom at the 6-position, the chlorine atoms at the 4- and 5-positions, and the nitrogen atom at the 2-position of the pyridazinone ring. The reactivity of these sites can be selectively addressed through careful selection of reaction conditions.

  • C6-Position (Bromo Group): The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

  • C4/C5-Positions (Chloro Groups): The chloro-substituted positions are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is governed by the electronic properties of the pyridazinone ring.

  • N2-Position (Ring Nitrogen): The nitrogen atom can be alkylated or arylated to further diversify the chemical structure of the derivatives.

Protocol 1: Derivatization of the C6-Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[2] This protocol details the coupling of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone with various boronic acids.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazinone.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium catalyst couple, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism A Pd(0)Ln B Oxidative Addition + R-X A->B C R-Pd(II)-X Ln B->C D Transmetalation + R'-B(OH)2 C->D Base E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A - Pd(0)Ln G R-R' F->G

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl2·CH2Cl2 (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.[4][5]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Phenyl-4,5-dichloro-3(2H)-pyridazinone85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4,5-dichloro-3(2H)-pyridazinone80-90
3Thiophene-2-boronic acid6-(Thiophen-2-yl)-4,5-dichloro-3(2H)-pyridazinone75-85
4Pyridine-3-boronic acid6-(Pyridin-3-yl)-4,5-dichloro-3(2H)-pyridazinone70-80

Protocol 2: Derivatization of the C4/C5-Positions via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution at the chloro-substituted positions. The regioselectivity of this reaction is a critical consideration.

Understanding Regioselectivity

In dihalogenated aza-heterocyclic systems, the site of nucleophilic attack is often directed to the position with the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, which indicates a greater susceptibility to nucleophilic attack. For dichloropyrimidines, substitution often preferentially occurs at the C4 position. A similar preference for one of the chloro-positions is expected for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, though this may be influenced by the nature of the nucleophile and the reaction conditions.

SNAr_Regioselectivity cluster_0 6-Bromo-4,5-dichloro-3(2H)-pyridazinone cluster_1 Nucleophilic Attack cluster_2 Possible Products A N || N | O B Br C Cl D Cl Prod1 Substitution at C4 C->Prod1 Prod2 Substitution at C5 D->Prod2 Nu Nu:⁻ Nu->C Path A (C4 attack) Nu->D Path B (C5 attack)

Caption: Potential pathways for nucleophilic aromatic substitution on the dichloropyridazinone core.

Detailed Experimental Protocol

Materials:

  • 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

  • Amine or thiol nucleophile (1.1 - 2.0 equivalents)

  • Triethylamine (Et3N) or potassium carbonate (K2CO3) as a base (1.5 - 3.0 equivalents)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in acetonitrile or DMF.

  • Add the amine or thiol nucleophile (1.1 - 2.0 eq) to the solution.

  • Add the base (triethylamine or potassium carbonate, 1.5 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the substituting agent.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the product(s) to determine the regioselectivity of the substitution. 2D NMR techniques such as NOESY and HMBC can be invaluable for unambiguous structural assignment.[6]

Protocol 3: N-Alkylation of the Pyridazinone Ring

The final point of diversification is the nitrogen at the 2-position of the pyridazinone ring. This is typically achieved through an SN2 reaction with an alkyl halide.

Detailed Experimental Protocol

Materials:

  • 6-substituted-4,5-dichloro-3(2H)-pyridazinone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of the 6-substituted-4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add the base (K2CO3 or Cs2CO3, 2.0 eq).[7]

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the purified N-alkylated product by 1H NMR, 13C NMR, and mass spectrometry.[8]

Conclusion

The 6-Bromo-4,5-dichloro-3(2H)-pyridazinone scaffold provides a versatile platform for the synthesis of diverse compound libraries for drug discovery. The protocols outlined in this guide offer robust and reproducible methods for the selective derivatization of this important heterocyclic core. By employing Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and N-alkylation, researchers can systematically explore the structure-activity relationships of novel pyridazinone derivatives.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. National Center for Biotechnology Information. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. MDPI. [Link]

  • Synthesis of 2, 6-Diaryl-4-5-Secondary aminonicotinonitriles as potent antimicrobial agents. IOSR Journal of Pharmacy. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Analytical Quantification of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Abstract & Scope This technical guide details the protocol for the quantification and identification of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6).[1] This compound is a critical halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the quantification and identification of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6).[1] This compound is a critical halogenated heterocyclic intermediate used in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds, particularly vasodilators and herbicides.[1]

Given its structural similarity to 4,5-dichloro-3(2H)-pyridazinone, this protocol leverages Reverse-Phase HPLC (RP-HPLC) with UV-Diode Array Detection (DAD) for routine purity analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurity profiling.[1]

Molecule Profile & Physicochemical Properties

Understanding the analyte's chemistry is prerequisite to method development.[1] The pyridazinone ring contains a lactam functionality (–NH–CO–), rendering the molecule weakly acidic and capable of tautomerism (lactam-lactim), though the lactam form predominates in solution.

PropertyDetail
Chemical Name 6-Bromo-4,5-dichloro-3(2H)-pyridazinone
CAS Number 933041-14-6
Molecular Formula C₄HBrCl₂N₂O
Molecular Weight ~243.87 g/mol
Solubility Soluble in DMSO, Methanol, Acetonitrile; Low solubility in Water.[1]
pKa (Predicted) ~8.5–9.5 (NH acidity)
UV Max (

)
~280–305 nm (Broad absorption typical of pyridazinones)

Analytical Workflow Overview

The following diagram illustrates the decision tree for selecting the appropriate analytical mode based on the sample matrix and sensitivity requirements.

AnalyticalWorkflow Sample Raw Sample (Solid or Reaction Mix) Prep Sample Preparation (Dissolve in DMSO/MeOH) Sample->Prep Decision Select Method Prep->Decision HPLC Method A: HPLC-UV (Purity > 95%, QA/QC) Decision->HPLC High Conc. LCMS Method B: LC-MS/MS (Trace Analysis < 0.1%) Decision->LCMS Low Conc./ID Data Quantification & Reporting HPLC->Data LCMS->Data

Figure 1: Decision matrix for analytical method selection.

Method A: HPLC-UV Protocol (Routine Quantification)

Objective: Routine purity assessment and assay calculation.[1] Principle: Reverse-phase chromatography using a C18 stationary phase.[1] The acidic mobile phase suppresses the ionization of the pyridazinone NH group, ensuring sharp peak shape and consistent retention.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 290 nm (Reference: 360 nm).[1]

    • Note: While 254 nm is standard, 290 nm often provides better specificity for the pyridazinone core against non-conjugated aliphatic impurities.[1]

Mobile Phase
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Method B: LC-MS/MS Protocol (Trace & ID)

Objective: Identification of synthesis by-products (e.g., des-bromo or des-chloro analogs) and trace quantification.[1] Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]

  • Rationale: The pyridazinone nitrogen (N-H) readily deprotonates to form

    
    .[1] Positive mode (ESI+) is less sensitive for these electron-deficient rings unless adducts (
    
    
    
    ,
    
    
    ) are targeted.[1]
Mass Spectrometer Settings
  • Source: ESI Negative.[1]

  • Capillary Voltage: 2.5 – 3.0 kV.[1]

  • Cone Voltage: 30 V (Optimize for specific instrument).

  • Desolvation Temp: 350°C.

  • Target Ions:

    • Quantifier: m/z ~241/243/245 (Characteristic isotope pattern for 1 Br + 2 Cl).[1]

    • Isotope Pattern: Expect a complex cluster due to

      
       and 
      
      
      
      .[1] The nominal mass (Monoisotopic) is based on
      
      
      and
      
      
      .[1]

Sample Preparation Protocol

Safety Warning: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone is an irritant.[1] Wear nitrile gloves and work in a fume hood.[1]

Stock Solution Preparation (1.0 mg/mL)
  • Weigh accurately 10.0 mg of reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL DMSO (Dimethyl sulfoxide) to dissolve.[1] Sonicate if necessary (approx. 2 mins).

  • Make up to volume with Methanol .[1]

    • Note: Avoid using 100% water as the diluent to prevent precipitation.[1]

Working Standard (50 µg/mL)
  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase Initial Blend (90% Water / 10% ACN).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters (Guidelines)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5.[1]
      
    • Theoretical Plates (

      
      ): > 5000.[1]
      
    • %RSD (Retention Time): < 0.5% (n=6).[1]

    • %RSD (Area): < 1.0% (n=6).[1]

  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.[1]

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.[1]

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Secondary interactions with free silanols on the column or ionization of the NH group.[1]

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0).[1] If tailing persists, increase buffer concentration (e.g., 20 mM Ammonium Formate pH 3.0).[1]

Issue: Split Peaks
  • Cause: Sample solvent strength is too high (e.g., injecting 100% DMSO/MeOH).[1]

  • Solution: Dilute the sample at least 1:1 with the initial mobile phase (Water/ACN 90:10) before injection.[1]

Issue: Carryover
  • Cause: Halogenated pyridazinones can be "sticky" on stainless steel or plastic rotor seals.[1]

  • Solution: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

References

  • PubChem. (n.d.).[1] 4,5-Dichloro-3(2H)-pyridazinone (Analog Reference).[1][3][4] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2022).[1] Synthesis and characterization of pyridazinone derivatives. (Contextual reference for pyridazinone UV/HPLC methods). Retrieved February 3, 2026, from [Link]

Sources

Application

Application Note: Handling, Storage, and Synthetic Protocols for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Introduction & Chemical Identity 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6) is a highly functionalized heterocyclic scaffold used extensively in the discovery of bioactive small molecules. Its unique subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6) is a highly functionalized heterocyclic scaffold used extensively in the discovery of bioactive small molecules. Its unique substitution pattern—featuring two electrophilic chlorine atoms at positions 4 and 5, and a bromine atom at position 6—makes it a versatile "linchpin" intermediate.

Researchers utilize this compound primarily to access:

  • Pyridazinone-based Vasodilators & Cardiotonics: Via nucleophilic substitution at C4/C5.

  • Agrochemicals (Acaricides/Insecticides): Analogous to Pyridaben derivatives.[1]

  • Fused Heterocycles: Precursor for phthalazinones and related bicyclic systems.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertySpecificationNotes
Chemical Name 6-Bromo-4,5-dichloro-3(2H)-pyridazinoneAlso: 6-Bromo-4,5-dichloro-2,3-dihydropyridazin-3-one
CAS Number 933041-14-6
Molecular Formula C₄HBrCl₂N₂O
Molecular Weight 243.87 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point >200°C (Predicted)Analog 4,5-dichloro-3(2H)-pyridazinone melts at 204-206°C [1].[2][3][4]
Solubility DMSO, DMF, DMAcSparingly soluble in water and non-polar solvents.

Safety Assessment & PPE (Risk Management)

Hazard Classification (GHS): Based on structural analogs (e.g., 4,5-dichloro-3(2H)-pyridazinone), this compound is classified as Toxic if swallowed (H301) and a Skin/Eye Irritant (H315/H319) [2].

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal Nitrile Gloves (Double-gloving recommended)Halogenated heterocycles can be skin sensitizers.
Ocular Chemical Splash GogglesProtects against dust and accidental splashes of stock solutions.
Engineering Fume Hood (Class II Type A2 or higher)Mandatory for all open-container manipulations.

Emergency Overview:

  • In Case of Skin Contact: Wash immediately with soap and copious amounts of water.

  • In Case of Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Spill Cleanup: Dampen with water to avoid dust generation, sweep up, and place in a sealed waste container.

Storage & Stability Protocols

Proper storage is critical to prevent hydrolysis of the halogen substituents or degradation of the amide functionality.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term stability (>1 month). Room temperature is acceptable for active use (<1 week).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen atmosphere in a desiccator.

  • Light: Protect from light. Amber vials or aluminum foil wrapping is required to prevent photolytic debromination.

Solution Stability
  • DMSO/DMF Stocks: Stable for ~1 week at 4°C.

  • Freeze/Thaw: Avoid repeated freeze/thaw cycles. Aliquot stock solutions into single-use vials.

Handling & Solubilization Protocol

Solubilization Workflow

Due to the poor water solubility of the dihalo-pyridazinone core, organic co-solvents are required.

  • Weighing: Weigh the solid in a fume hood using an anti-static weighing boat.

  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Concentration: Up to 100 mM is typically achievable.

    • Sonication: Mild sonication (30-60 seconds) at room temperature may be required to dissolve crystal lattices.

  • Dilution: For biological assays, dilute the organic stock into aqueous buffer (e.g., PBS) immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Synthetic Utility & Reactivity[1][4][13]

The power of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone lies in its regioselective reactivity . The molecule possesses three distinct electrophilic sites, allowing for sequential functionalization.

Reactivity Map
  • C-4 & C-5 (Chlorines): Susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Regioselectivity: Nucleophiles often attack C-4 or C-5 depending on steric bulk and electronic conditions. Soft nucleophiles (thiols) may prefer C-4, while amines often attack C-5 [3].

  • C-6 (Bromine): Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • N-2 (Amide Nitrogen): Can be alkylated using alkyl halides and a base (e.g., K₂CO₃).

Visualization: Reactivity Logic

ReactivityMap Core 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone SnAr S_NAr Substitution (Amines/Alkoxides) Core->SnAr Targets Cl at C4/C5 PdCross Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->PdCross Targets Br at C6 NAlk N-Alkylation (R-X / Base) Core->NAlk Targets NH at N2 C4_C5_Sub 4- or 5-Substituted Derivatives SnAr->C4_C5_Sub C6_Aryl 6-Aryl/Alkynyl Derivatives PdCross->C6_Aryl N_Sub N-Alkyl Pyridazinones NAlk->N_Sub

Caption: Regioselective functionalization pathways for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone.

Protocol: General Nucleophilic Substitution (SNAr)

Targeting the 4/5-chloro positions with a primary amine.

  • Preparation: Dissolve 1.0 eq of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone in Ethanol or Acetonitrile.

  • Reagent Addition: Add 2.0 - 3.0 eq of the primary amine.

    • Note: Excess amine acts as the base to scavenge HCl. Alternatively, use 1.1 eq amine + 2.0 eq Triethylamine.

  • Reaction: Reflux at 80°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Workup: Cool to room temperature. Pour into ice water. The substituted product typically precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

References

  • ChemSrc. (2025). 4,5-Dichloro-3(2H)-pyridazinone Properties and Melting Point. Retrieved from [Link]

  • Yoon, Y. J., et al. (2010).[5] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[6][7] 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2019). Solubility Determination of Pyridazinone Derivatives in Pharmaceutical Solvents. Retrieved from [Link]

Sources

Method

Application Note: Purification Protocols for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This Application Note provides a rigorous technical guide for the purification of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6). This halogenated heterocycle is a critical intermediate in the synthesis of agr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6). This halogenated heterocycle is a critical intermediate in the synthesis of agrochemicals and bioactive pharmaceutical scaffolds. Its purification is challenging due to the presence of structurally similar byproducts, particularly the non-brominated precursor (4,5-dichloro-3(2H)-pyridazinone) and potential regioisomers.

Executive Summary & Chemical Context

The target compound is a fully substituted pyridazinone ring.[1] The synthesis typically involves the bromination of 4,5-dichloro-3(2H)-pyridazinone or the cyclization of mixed-halogenated acyclic precursors.

Critical Impurity Profile:

  • Precursor Material: 4,5-dichloro-3(2H)-pyridazinone (lacks the 6-Br).

  • Over-halogenation products: 4,5,6-tribromo analogs (if exchange occurs).

  • O-Alkylated byproducts: If reaction conditions were basic/alkylating.

  • Hydrazine residues: Trace highly toxic contaminants from ring closure.

Physicochemical Properties Driving Purification:

  • Acidity (pKa ~9.5 - 10.5): The N(2)-H proton is weakly acidic, allowing the compound to be solubilized in aqueous base and reprecipitated with acid. This is the primary lever for bulk purification.

  • Solubility: Low solubility in water and cold alcohols; high solubility in DMF, DMSO, and hot Ethyl Acetate/Ethanol.

  • Lipophilicity: The addition of the 6-Bromo group significantly increases lipophilicity compared to the 6-H analog, making Reverse Phase (RP) chromatography highly effective.

Safety & Handling (SHE)

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

  • Halogenated Waste: All mother liquors must be segregated as halogenated organic waste.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. Handle exclusively in a fume hood.

Protocol A: Bulk Purification via Acid-Base Swing (Chemical Washing)

Objective: To remove neutral organic impurities (unreacted acyclic precursors, O-alkylated side products) and non-acidic contaminants. Yield Potential: 85-95% recovery. Purity Increase: ~5-10% (e.g., 85% crude → 95% semi-pure).

Reagents
  • Solvent A: 1.0 M Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃).

  • Solvent B: 2.0 M Hydrochloric Acid (HCl).

  • Wash Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in Solvent A (10 mL per gram of solid). Stir vigorously for 30 minutes.

    • Mechanism:[2][3][4] The target pyridazinone deprotonates to form the water-soluble sodium salt.

    • Observation: The solution should turn clear (yellow/orange). If solids remain, they are likely neutral impurities.

  • Filtration (Clarification): Filter the alkaline solution through a Celite pad to remove insoluble neutral impurities.

  • Organic Wash (Critical): Extract the aqueous filtrate with DCM (2 x 5 mL/g).

    • Action: Discard the organic (DCM) layer. This layer contains non-acidic grease and neutral byproducts.

    • Target: Keep the aqueous (top) layer.

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add Solvent B dropwise with stirring until pH reaches ~2.0.

    • Observation: Thick white/off-white precipitate forms immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (3x) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Recrystallization (Polishing)

Objective: To separate the 6-Bromo target from the 6-H precursor (4,5-dichloro-3(2H)-pyridazinone). Principle: The 6-Bromo substituent increases molecular weight and lattice energy, altering solubility in polar protic solvents. Solvent System: Ethanol/Water (80:20) or Acetonitrile.

Step-by-Step Procedure
  • Solvent Choice: Use Ethanol (EtOH) .

  • Dissolution: Place the semi-pure solid (from Protocol A) in a round-bottom flask. Add EtOH (15 mL/g).

  • Reflux: Heat to reflux (78 °C). If the solid does not dissolve completely, add EtOH in 1 mL increments until clear.

    • Note: If colored impurities persist, add Activated Carbon (5 wt%), reflux for 10 mins, and hot-filter.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (25 °C) over 2 hours.

    • Control: Do not crash cool on ice immediately; this traps impurities.

  • Crystallization: Once room temperature is reached, move to an ice bath (0 °C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold EtOH/Water (50:50).

  • Validation: Check melting point. If the range is >2 °C wide, repeat.

Protocol C: Flash Chromatography (High Purity)

Objective: Isolation of >99% purity material for analytical standards or biological screening. Stationary Phase: Silica Gel 60 (230-400 mesh).

Method Parameters
ParameterSetting
Column 12g or 40g Silica Flash Cartridge
Flow Rate 15–30 mL/min (system dependent)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0–5% MeOH in DCM over 20 CV (Column Volumes)
Detection UV @ 254 nm and 280 nm

Loading Strategy: Dissolve the crude material in a minimum volume of THF or DCM/MeOH (9:1) and adsorb onto silica (dry load) to prevent band broadening.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying this compound based on impurity levels.

PurificationLogic Crude Crude 6-Bromo-4,5-dichloro-3(2H)-pyridazinone AcidBase Protocol A: Acid/Base Extraction (Removes Neutrals) Crude->AcidBase Bulk Clean-up CheckPurity Check Purity (HPLC/TLC) AcidBase->CheckPurity Precipitate Waste Discard Organic Wash/Filtrate AcidBase->Waste Neutral Impurities Recryst Protocol B: Recrystallization (Removes 6-H analog) CheckPurity->Recryst Purity 90-98% Flash Protocol C: Flash Chromatography (Final Polish >99%) CheckPurity->Flash Difficult Separation Final Pure Product (>98%) CheckPurity->Final Purity >98% Recryst->Final Flash->Final

Figure 1: Decision workflow for the purification of halogenated pyridazinones.

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% → 95%).

  • Retention Time Logic: The 6-Bromo analog is more hydrophobic than the 4,5-dichloro-6-H analog. Expect the target (6-Br) to elute after the 6-H impurity.

NMR Validation (¹H NMR, DMSO-d₆):

  • Key Feature: Absence of the C(6)-H proton signal.

  • 4,5-dichloro-3(2H)-pyridazinone: Shows a singlet at ~8.0-8.2 ppm (C6-H).

  • Target (6-Bromo): No singlet in the aromatic region. Only the broad N-H singlet (~13.0 ppm) should be visible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12846937, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. Retrieved from [Link]

  • Costas, T. et al. (2010). Synthesis of pyridazinone derivatives and their vasodilatory activity.[5] European Journal of Medicinal Chemistry. (Contextual reference for pyridazinone handling).

Sources

Application

Application Note: In Vitro Cytotoxicity Evaluation of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This Application Note is designed for researchers investigating the pharmacological baseline and toxicological profile of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone , a highly functionalized halogenated scaffold often used...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological baseline and toxicological profile of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone , a highly functionalized halogenated scaffold often used as a precursor in the synthesis of complex antitumor agents (e.g., pyrrolo[1,2-b]pyridazines) or as a standalone bioactive pharmacophore.[1]

[1]

Executive Summary & Rationale

The pyridazinone ring system, specifically the 4,5-dihalo-3(2H)-pyridazinone core, is a privileged structure in medicinal chemistry, exhibiting documented activity as a vasodilator, phosphodiesterase (PDE) inhibitor, and anticancer agent.[1][2][3] The specific derivative 6-Bromo-4,5-dichloro-3(2H)-pyridazinone presents a unique "tri-halogenated" scaffold.[1]

Evaluating its cytotoxicity is critical for two reasons:

  • Intrinsic Activity: To determine if the scaffold itself possesses antiproliferative properties (often driven by the reactive halogens acting as alkylating agents or ROS inducers).[1]

  • Toxicity Baseline: To establish a therapeutic window before derivatization at the N-2 or C-6 positions.[1]

Mechanism of Action Insight: Research on analogous 4,5-dichloro-pyridazinones indicates they often induce cytotoxicity via Reactive Oxygen Species (ROS) accumulation leading to mitochondrial dysfunction and apoptosis, rather than simple DNA intercalation.[1]

Experimental Workflow

The following flowchart outlines the critical path from compound solubilization to IC50 determination.

Cytotoxicity_Workflow Compound Solid Compound (6-Bromo-4,5-dichloro...) Stock Stock Solution (20-50 mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Serum-Free Media) Stock->Dilution < 0.5% DMSO Final Treatment 72h Incubation (37°C, 5% CO2) Dilution->Treatment Dosing Cells Cell Seeding (HCT116 / HL-60) Cells->Treatment Adhesion (24h) Readout MTT/SRB Assay (Absorbance) Treatment->Readout Metabolic Activity Analysis Data Analysis (IC50 Calculation) Readout->Analysis Sigmoidal Fit

Figure 1: Standardized workflow for evaluating hydrophobic pyridazinone derivatives.

Compound Preparation & Handling (Critical Protocol)

Challenge: Halogenated pyridazinones are lipophilic and prone to precipitation in aqueous media.[1] Stability Warning: The C-4 and C-5 chlorine atoms are susceptible to nucleophilic attack.[1] Avoid buffers with free thiols (e.g., DTT, mercaptoethanol) during initial dilution.[1]

Protocol:
  • Weighing: Weigh 5–10 mg of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone into an amber glass vial (light sensitive).

  • Solvent: Dissolve in 100% sterile DMSO to achieve a 50 mM stock solution . Vortex vigorously for 1 minute.[1]

    • Note: If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock into pre-warmed culture media.

    • Constraint: The final DMSO concentration in the well must be ≤ 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[1]

Primary Cytotoxicity Assay (MTT Protocol)

Method Choice: The MTT assay is selected over LDH because pyridazinones primarily inhibit mitochondrial respiration (succinate dehydrogenase), which MTT directly measures.[1]

Target Cell Lines:

  • HCT116 (Colon Carcinoma): Highly sensitive to pyridazinone-induced apoptosis.[1]

  • HL-60 (Leukemia): Suspension model; useful for ROS-mediated toxicity studies.[1]

  • HUVEC (Normal): Required control to calculate the Selectivity Index (SI).[1]

Step-by-Step Procedure:
  • Seeding:

    • Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (Adherent) or 10,000 cells/well (Suspension).[1]

    • Volume: 100 µL per well.

    • Incubate for 24 hours to allow attachment (adherent cells).[1]

  • Treatment:

    • Prepare a 2-fold serial dilution of the compound in media (Range: 100 µM down to 0.19 µM).

    • Remove old media (adherent) or add 2x concentrated drug (suspension).[1]

    • Add 100 µL of treatment media to triplicate wells.

    • Controls:

      • Negative:[1] Media + 0.5% DMSO.[1]

      • Positive: Doxorubicin (1 µM) or 5-Fluorouracil (10 µM).[1]

      • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours (until purple formazan crystals form).

    • Aspirate media carefully (for adherent cells).[1]

    • Solubilize crystals with 150 µL DMSO (or Acidified Isopropanol).[1]

    • Shake plate for 10 minutes protected from light.

    • Measure absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: ROS & Apoptosis

If the IC50 is < 20 µM, proceed to mechanistic validation.[1] Pyridazinones often act by generating Reactive Oxygen Species (ROS).[1]

Pathway Visualization

The following diagram illustrates the hypothesized mechanism where the halogenated core induces mitochondrial stress.

Mechanism_Pathway Drug 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone CellEntry Cellular Uptake Drug->CellEntry Mito Mitochondrial Accumulation CellEntry->Mito ROS ROS Surge (Oxidative Stress) Mito->ROS ETC Inhibition MMP Loss of Membrane Potential (ΔΨm) ROS->MMP Damage Caspase Caspase-3/7 Activation MMP->Caspase Cyt c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized apoptotic signaling cascade induced by halogenated pyridazinones.[1]

ROS Detection Protocol (DCFDA Assay):
  • Seed HL-60 cells in black-walled 96-well plates.

  • Pre-load cells with 20 µM DCFDA for 45 minutes.

  • Wash cells with PBS to remove extracellular dye.[1]

  • Treat with the compound (at IC50 concentration) for 4–6 hours.

  • Measure fluorescence (Ex/Em: 485/535 nm).[1]

    • Result: A significant increase in fluorescence compared to control indicates oxidative stress.[1]

Data Analysis & Reporting

Report cytotoxicity data using the following table structure to ensure comparability.

ParameterDescription
IC50 (µM) Concentration inhibiting 50% growth (calculated via non-linear regression, sigmoidal dose-response).[1]
R² Value Goodness of fit (Acceptable > 0.95).[1]
Selectivity Index (SI) IC50 (Normal Cells) / IC50 (Cancer Cells).[1] An SI > 2.0 suggests therapeutic potential.[1]
Max Inhibition (%) Efficacy at the highest tested dose (100 µM).[1]

Statistical Analysis: Perform a One-way ANOVA followed by Dunnett’s post-hoc test when comparing treatment groups to the Vehicle Control. Significance is set at p < 0.05.[1]

Troubleshooting Guide

  • Precipitation in Wells: The "6-bromo-4,5-dichloro" core is very hydrophobic.[1] If crystals are visible under the microscope at high concentrations (>50 µM), the data at those points is invalid.[1] Solution: Lower the maximum test concentration or increase the BSA (protein) content in the media to act as a carrier.[1]

  • High Background: If the blank wells (media + MTT) turn purple, the compound might be chemically reducing the MTT tetrazolium ring (false positive).[1] Solution: Use a wash step before adding MTT or switch to the SRB Assay (Sulforhodamine B), which binds to protein and is not enzyme-dependent.[1]

References

  • National Institutes of Health (NIH) / PubMed. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives.[1] Available at: [Link][1]

  • ResearchGate. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (Discusses the 4,5-dichloro analogue DCPYR).[1][3] Available at: [Link]

  • Nature Scientific Reports. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.[1] (Mechanistic insights on Pyr-1). Available at: [Link]

  • MDPI Molecules. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (Use of pyridazinones as precursors).[1][4][5][6][7][8][9] Available at: [Link][1]

Sources

Method

Scale-Up Synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone 6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a vital heterocyclic building block in medicinal chemistry. The pyridazinone core is a prevalent scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a vital heterocyclic building block in medicinal chemistry. The pyridazinone core is a prevalent scaffold in a wide array of biologically active molecules, exhibiting diverse pharmacological activities including cardiovascular, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring bromine and chlorine atoms, offers multiple reactive sites for further chemical modifications, making it an invaluable precursor for the synthesis of complex drug candidates. The ability to produce this intermediate on a larger scale is therefore critical for advancing drug discovery and development programs.

Strategic Overview of the Synthesis

The scale-up synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone is strategically designed as a two-step process. This approach ensures high purity of the final product and allows for straightforward process control at each stage.

Step 1: Synthesis of the Precursor, 4,5-dichloro-3(2H)-pyridazinone. This initial step involves the formation of the pyridazinone ring system followed by chlorination.

Step 2: Regioselective Bromination. The second and final step is the critical bromination of the 4,5-dichloro-3(2H)-pyridazinone intermediate at the 6-position to yield the target molecule.

This two-step strategy is advantageous for scale-up as it allows for the isolation and purification of the dichlorinated intermediate, ensuring that the subsequent bromination reaction proceeds with a clean substrate, thereby minimizing side-product formation and simplifying final product purification.

Caption: Overall two-step synthetic strategy.

Detailed Synthesis Protocols

Step 1: Scale-Up Synthesis of 4,5-dichloro-3(2H)-pyridazinone

This precursor is synthesized through a robust and scalable two-part procedure: the formation of pyridazine-3,6-dione from maleic anhydride and hydrazine, followed by chlorination using phosphorus oxychloride.

The initial ring formation is a condensation reaction between maleic anhydride and hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Maleic Anhydride98.061.00 kg10.20 mol≥99%
Hydrazine Hydrate (64%)50.061.60 L~32.0 mol64%
Water18.0210.0 L-Deionized
Hydrochloric Acid (conc.)36.46As needed-37%

Protocol:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 10.0 L of deionized water.

  • Addition of Hydrazine Hydrate: While stirring, carefully add 1.60 L of hydrazine hydrate (64%) to the water. An exotherm may be observed.

  • Addition of Maleic Anhydride: Gradually add 1.00 kg of maleic anhydride to the stirred solution. The rate of addition should be controlled to maintain the temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4 hours.

  • Crystallization and Isolation: Cool the reaction mixture to 10-15 °C. The product will precipitate out of solution.

  • pH Adjustment: Adjust the pH of the slurry to approximately 2-3 with concentrated hydrochloric acid to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a suitable filter press or Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L) to remove any unreacted starting materials and salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 1.05 - 1.15 kg (90-99% yield) of pyridazine-3,6-dione as a white to off-white solid.

The pyridazine-3,6-dione is then chlorinated using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Pyridazine-3,6-dione112.091.00 kg8.92 mol-
Phosphorus Oxychloride (POCl₃)153.334.0 L43.4 mol≥99%

Protocol:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and a temperature probe, carefully charge 4.0 L of phosphorus oxychloride.

  • Addition of Pyridazine-3,6-dione: Slowly and portion-wise add 1.00 kg of pyridazine-3,6-dione to the phosphorus oxychloride with vigorous stirring. The addition should be controlled to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride by vacuum distillation. This is a critical step and should be performed in a well-ventilated fume hood.

  • Work-up: Carefully and slowly quench the reaction residue by pouring it onto crushed ice (approximately 10 kg) with efficient stirring in a large, suitable container. This is a highly exothermic and hazardous step that generates HCl gas.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 2 L).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4,5-dichloro-3(2H)-pyridazinone.

Expected Yield: 1.2 - 1.4 kg (80-90% yield) of 4,5-dichloro-3(2H)-pyridazinone as a crystalline solid.[1]

Caption: Workflow for the synthesis of the precursor.

Step 2: Scale-Up Synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This step involves the regioselective bromination of the precursor at the C6 position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
4,5-dichloro-3(2H)-pyridazinone164.981.00 kg6.06 mol≥98%
Glacial Acetic Acid60.055.0 L-≥99.5%
Bromine (Br₂)159.810.34 L (1.07 kg)6.67 mol≥99.5%
Sodium Thiosulfate158.11As needed--

Protocol:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, addition funnel, and a temperature probe, dissolve 1.00 kg of 4,5-dichloro-3(2H)-pyridazinone in 5.0 L of glacial acetic acid.

  • Addition of Bromine: Slowly add 0.34 L of bromine to the stirred solution at room temperature over a period of 1-2 hours. A slight exotherm may be observed. The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the reaction mixture into a large volume of cold water (approximately 20 L) with vigorous stirring. The product will precipitate as a solid.

  • Quenching Excess Bromine: If the aqueous mixture retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Filtration and Washing: Filter the precipitated solid and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 1.25 - 1.40 kg (85-95% yield) of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone as a solid.

Caption: Workflow for the final bromination step.

Rationale and Critical Process Parameters

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting the hydroxyl groups of the pyridazine-3,6-dione to chlorides. Its excess also serves as a solvent for the reaction.

  • Regioselective Bromination: The use of bromine in acetic acid provides a suitable electrophilic brominating medium. The pyridazinone ring is activated towards electrophilic substitution, and the reaction conditions favor bromination at the electron-rich C6 position.

  • Scale-Up Considerations: The use of jacketed reactors allows for precise temperature control, which is crucial for managing exothermic events and ensuring reaction consistency on a larger scale. Mechanical stirring is essential for maintaining homogeneity in large reaction volumes.

Critical Process Parameters to Monitor:

  • Temperature Control: Both the chlorination and bromination steps have critical temperature ranges that must be maintained for optimal yield and to minimize side reactions.

  • Rate of Addition: The gradual addition of reagents, particularly maleic anhydride, pyridazine-3,6-dione, and bromine, is vital to control exotherms and ensure safety.

  • Reaction Time: Monitoring the reaction to completion by analytical techniques like TLC or HPLC is crucial to avoid over- or under-reaction.

  • Purity of Starting Materials: The purity of the starting materials directly impacts the quality of the final product and the ease of purification.

Safety Considerations

Hazardous Reagents:

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Phosphorus Oxychloride: Highly corrosive and reacts violently with water, releasing toxic fumes. Handle in a dry environment and under a fume hood. Appropriate PPE is mandatory.[2][3]

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a fume hood with appropriate PPE. Have a quenching agent (e.g., sodium thiosulfate) readily available.

Safe Operating Procedures:

  • All operations should be conducted in a well-ventilated laboratory or a designated manufacturing area with appropriate engineering controls.

  • Emergency eyewash and safety shower stations must be readily accessible.

  • Personnel must be thoroughly trained on the hazards of the chemicals and the emergency procedures.

  • The quenching of the phosphorus oxychloride reaction is particularly hazardous and should be performed with extreme care and on a small scale initially to understand the vigor of the reaction.

Analytical Characterization

The identity and purity of the final product, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₄HBrCl₂N₂O

  • Molecular Weight: 243.87 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): A single proton signal is expected for the proton at the 2-position of the pyridazinone ring, typically in the range of δ 12-14 ppm. The exact chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Four distinct carbon signals are expected for the pyridazinone ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for the presence of one bromine and two chlorine atoms.

Conclusion

This detailed guide provides a comprehensive and practical framework for the successful scale-up synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. By understanding the chemical principles, adhering to the detailed protocols, and prioritizing safety, researchers and drug development professionals can confidently produce this valuable intermediate for their research and development endeavors. The provided rationale and identification of critical process parameters will aid in troubleshooting and process optimization for even larger-scale manufacturing.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • NJ.gov. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

Sources

Application

Application Note: Precision Engineering of Optoelectronic Scaffolds using 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This Application Note is designed for material scientists and synthetic chemists focusing on the development of advanced optoelectronic materials. It details the strategic utilization of 6-Bromo-4,5-dichloro-3(2H)-pyrida...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for material scientists and synthetic chemists focusing on the development of advanced optoelectronic materials. It details the strategic utilization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone as a tri-functional scaffold for constructing Donor-Acceptor (D-A) systems used in OLEDs, organic photovoltaics (OPVs), and liquid crystals.

Executive Summary

In the pursuit of high-performance organic semiconductors, the pyridazinone core has emerged as a superior electron-deficient (acceptor) moiety due to its high electron affinity and thermal stability. However, standard pyridazinones often lack versatile functionalization handles.

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6) represents a "Tri-Functional Hub" that solves this limitation. Its unique substitution pattern allows for orthogonal functionalization :

  • N-2 Position: Solubility engineering via alkylation.

  • C-4/C-5 Positions: Tuning of HOMO/LUMO levels via nucleophilic aromatic substitution (

    
    ).
    
  • C-6 Position: Conjugation extension via Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

This guide provides a validated protocol for transforming this precursor into a Blue-Emissive Push-Pull Fluorophore , demonstrating its utility in creating solution-processable optoelectronic materials.

Chemical Architecture & Reactivity Map

Understanding the reactivity hierarchy is critical for high-yield synthesis. The three halogen atoms on the scaffold exhibit distinct reactivities, allowing for sequential, controlled modification.

Figure 1: The Tri-Functional Reactivity Map

ReactivityMap Core 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone N2 Site 1: N-2 (Lactam NH) Reactivity: Nucleophilic Substitution Function: Solubility/Morphology Control Core->N2  Step 1: Alkylation   C4 Site 2: C-4 (Vinylogous Chloride) Reactivity: High (SNAr) Function: Donor Attachment (HOMO Tuning) Core->C4  Step 2: SNAr   C6 Site 3: C-6 (Aryl Bromide) Reactivity: Pd-Catalyzed Coupling Function: Conjugation Extension (LUMO Tuning) Core->C6  Step 3: Suzuki/Sonogashira  

Caption: Orthogonal reactivity landscape of the 6-bromo-4,5-dichloro-3(2H)-pyridazinone scaffold.

Application Protocol: Synthesis of a D-A-D Blue Emitter

Objective: Synthesize a solution-processable fluorophore with a pyridazinone acceptor core and carbazole donors.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (95%+)

  • Reagents: 2-Ethylhexyl bromide, Carbazole, 4-Methoxyphenylboronic acid.

  • Catalysts:

    
    , 
    
    
    
    ,
    
    
    .
  • Solvents: DMF, Acetonitrile, Toluene/Ethanol/Water.

Workflow Overview

The synthesis follows a strict order to prevent side reactions: Alkylation





Cross-Coupling
.
Figure 2: Synthetic Pathway

SynthesisFlow Start Starting Material 6-Br-4,5-Cl2-Pyridazinone Step1 Step 1: N-Alkylation (2-ethylhexyl bromide, K2CO3, DMF) Start->Step1 Inter1 Intermediate A N-Alkylated Core Step1->Inter1 Yield: ~85-90% Step2 Step 2: Regioselective SNAr (Carbazole, Cs2CO3, MeCN, 60°C) Inter1->Step2 Inter2 Intermediate B 4-Carbazolyl Derivative Step2->Inter2 Regioselectivity > 95:5 (C4:C5) Step3 Step 3: Suzuki Coupling (Aryl Boronic Acid, Pd(PPh3)4, 90°C) Inter2->Step3 Final Final Material Blue Emissive D-A Fluorophore Step3->Final Yield: ~70%

Caption: Step-by-step synthetic workflow for creating pyridazinone-based optoelectronic materials.

Detailed Procedure
Step 1: N-Alkylation (Solubility Engineering)

Context: The free NH group can quench fluorescence and reduce solubility. Alkylation with a branched chain (e.g., 2-ethylhexyl) prevents


-stacking aggregation.
  • Dissolve 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (15 mmol) and stir at room temperature for 30 min.
    
  • Add 2-ethylhexyl bromide (12 mmol) dropwise.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water, extract with DCM, dry over

    
    , and concentrate.
    
  • Expected Yield: 85-92%.

Step 2: Regioselective

(Donor Attachment)

Context: The C-4 chlorine is vinylogous to the carbonyl and is significantly more electrophilic than C-5 or C-6. This allows for the selective attachment of a donor molecule (e.g., Carbazole) without affecting the bromine at C-6.

  • Dissolve Intermediate A (5 mmol) and Carbazole (5.5 mmol) in Acetonitrile (30 mL).

  • Add

    
     (10 mmol) as the base.
    
  • Heat to 60°C for 6-8 hours.

    • Critical Note: Do not exceed 80°C to avoid double substitution at C-5.

  • Purification: The product precipitates upon cooling or addition of water. Recrystallize from ethanol.

  • Validation:

    
     NMR should show the loss of one carbazole proton and a shift in the pyridazinone ring proton (if applicable).
    
  • Regioselectivity: >95% substitution at C-4 is typical for amine nucleophiles [1, 2].

Step 3: Suzuki Cross-Coupling (Conjugation Extension)

Context: The C-6 bromine bond is weaker than the remaining C-5 chlorine bond under Pd-catalyzed conditions, allowing for selective aryl coupling.

  • Combine Intermediate B (2 mmol), 4-Methoxyphenylboronic acid (2.4 mmol), and

    
     (5 mol%) in Toluene (10 mL) and Ethanol (2 mL).
    
  • Add 2M

    
     aqueous solution (2 mL).
    
  • Degas with Argon for 15 minutes.

  • Reflux at 90-100°C for 12 hours under inert atmosphere.

  • Workup: Extract with DCM, wash with brine. Purify via column chromatography (Silica, Hexane/DCM gradient).

Material Characterization & Data

The resulting material exhibits "Push-Pull" characteristics, where the pyridazinone ring acts as the electron trap.

Table 1: Comparative Reactivity Data
Reaction StepReactive SiteReagent TypeConditionsTypical Yield
N-Alkylation N-2Alkyl Halide

, DMF, 60°C
High (>85%)

(1st)
C-4Amine/Thiol

, MeCN, 60°C
Good (75-85%)

(2nd)
C-5AlkoxideNaH, THF, RefluxModerate (50-60%)*
Coupling C-6Aryl BoronatePd(0), Base, 90°CGood (70-80%)

*Note: Substitution at C-5 is difficult after C-4 substitution due to steric hindrance and electronic deactivation, often requiring harsher conditions.

Thermal & Optical Properties (Representative)
  • 
    :  340-380 nm (Intramolecular Charge Transfer band).
    
  • 
    :  450-490 nm (Deep Blue).
    
  • 
     (Decomposition Temp):  >300°C (Attributed to the stable pyridazinone core).
    

Troubleshooting & Critical Controls

  • Regioselectivity Issues: If a mixture of C-4 and C-5 isomers is observed during Step 2, lower the reaction temperature to 40°C and use a non-polar solvent (e.g., Toluene) to favor the C-4 substitution via hydrogen bonding assistance (if using primary amines).

  • Hydrolysis: The C-4/C-5 chlorines are sensitive to moisture under basic conditions. Ensure all solvents for Step 2 are anhydrous.

  • Catalyst Poisoning: The pyridazinone nitrogens can coordinate to Palladium. Use a slight excess of catalyst (5-8 mol%) or bidentate ligands (e.g., dppf) if conversion in Step 3 is low.

References

  • Regioselectivity in Nucleophilic Substitution of Dichloropyridazinones

    • Lee, H. G., et al. "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles."[1] Journal of Heterocyclic Chemistry, 2010.

  • Pyridazinone Derivatives in Optoelectronics

    • Madagyal, S., et al. "Synergistic Insights into Pyrazinophenazine based Hybrid Materials for Advancing Optoelectronics." ChemRxiv, 2023.
  • General Synthesis of 6-Aryl-pyridazinones

    • Sotelo, E., et al. "Efficient Synthesis of 6-Aryl-3(2H)-pyridazinones.
  • Chemical Identity & Properties

    • PubChem Compound Summary for Pyridazinone Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Synthesis

This guide is structured as a specialized Technical Support Center for researchers attempting to synthesize 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6). It addresses the specific chemical challenges of fun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers attempting to synthesize 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 933041-14-6). It addresses the specific chemical challenges of functionalizing a highly electron-deficient heterocyclic ring.

Executive Summary: The Yield Challenge

The synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone typically proceeds via the bromination of the intermediate 4,5-dichloro-3(2H)-pyridazinone . The primary yield bottleneck is the C6-bromination step .

The pyridazinone ring is electron-deficient due to the two chlorine atoms at positions 4 and 5, and the carbonyl group at position 3. This makes the C6 position highly deactivated toward electrophilic aromatic substitution (SEAr). Standard protocols often result in low conversion or extensive tar formation due to harsh conditions required to force the reaction.

Our Solution: This guide provides an optimized "Buffered Bromination" protocol and a modern "NBS/Polar Solvent" alternative to maximize yield and purity.

Part 1: Process Visualization

The following diagram outlines the critical pathway and decision points for the synthesis.

SynthesisPath Start Mucochloric Acid (Precursor) Intermed Intermediate: 4,5-dichloro-3(2H)-pyridazinone Start->Intermed Cyclization (Yield >85%) Reagent1 Hydrazine Hydrate (HCl/H2O) Reagent1->Intermed Decision Choose Bromination Method Intermed->Decision MethodA Method A (Standard): Br2 / AcOH / NaOAc (Reflux) Decision->MethodA Cost-Effective MethodB Method B (High Yield): NBS / DMF (60-80°C) Decision->MethodB High Purity/Yield Target Target: 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone MethodA->Target ~50-60% Yield MethodB->Target ~75-85% Yield

Figure 1: Synthetic flowchart comparing standard bromination vs. the optimized NBS method for the deactivated pyridazinone scaffold.

Part 2: Experimental Protocols & Optimization

Phase 1: Synthesis of the Scaffold (4,5-dichloro-3(2H)-pyridazinone)

Prerequisite: Ensure your Mucochloric Acid is white/pale yellow. Dark brown starting material indicates polymerization and will lower the yield of the entire sequence.

Optimized Protocol:

  • Dissolution: Dissolve Mucochloric Acid (1.0 eq) in water (3 mL/g).

  • Cyclization: Add Hydrazine Sulfate (1.05 eq) slowly. Critical: Control temperature to <25°C during addition to prevent decomposition.

  • Reflux: Heat to reflux (100°C) for 3 hours.

  • Workup: Cool to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold water.

    • Target Yield: >85%[1][2][3][4]

    • Checkpoint: Melting point should be ~202°C. If lower, recrystallize from Ethanol.

Phase 2: The Critical Step – C6 Bromination

Users frequently report yields <40% here. Use Method B for maximum yield.

Method A: Buffered Elemental Bromination (Standard)

Best for: Large scale, low cost.

  • The Issue: HBr generated during the reaction acidifies the solution, potentially protonating the N2 nitrogen and further deactivating the ring.

  • The Fix: Add Sodium Acetate (NaOAc) as a buffer.

  • Protocol:

    • Suspend 4,5-dichloro-3(2H)-pyridazinone in Glacial Acetic Acid (5 mL/g).

    • Add NaOAc (1.1 eq).

    • Add

      
       (1.5 eq) dropwise at RT.
      
    • Reflux for 6–8 hours.

    • Quench: Pour into ice water containing Sodium Bisulfite (to consume excess

      
      ).
      
Method B: NBS/DMF Bromination (High Yield Recommendation)

Best for: High value, high purity requirements.

  • Mechanism: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. DMF (Dimethylformamide) enhances the nucleophilicity of the pyridazinone via the lactam-lactim tautomerism.

  • Protocol:

    • Dissolve 4,5-dichloro-3(2H)-pyridazinone (10 mmol) in anhydrous DMF (20 mL).

    • Add NBS (12 mmol, 1.2 eq).

    • Heat to 70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Dilute with water (100 mL). The product will precipitate.

    • Purification: Filter and wash with water.[1] Recrystallize from Ethanol/Water.[5]

    • Expected Yield: 75–85%

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Black/Tar formation during bromination Reaction temperature too high or lack of buffering.Switch to Method B (NBS). If using Method A, ensure NaOAc is present and do not exceed 110°C.
Low Conversion (Starting Material remains) Ring deactivation prevents electrophilic attack.Increase Electrophile Strength: Add a Lewis Acid catalyst (

, 5 mol%) to the reaction mixture.
Product is colored (Yellow/Orange) Trapped elemental bromine or impurities.Bisulfite Wash: Wash the solid cake thoroughly with 5% Sodium Bisulfite solution. Recrystallize from Ethanol.
Poor Solubility of Intermediate 4,5-dichloro-3(2H)-pyridazinone is insoluble in non-polar solvents.Change Solvent: Use DMF or Acetic Acid. Do not use DCM or Ether for the reaction step.
Formation of 4,5-dibromo analog Halogen exchange (unlikely but possible with excess HBr).Avoid HBr buildup: Use Method A with NaOAc or Method B (NBS) which produces succinimide instead of HBr.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I start with Mucobromic acid to get the target? A: No. Reacting Mucobromic acid with hydrazine yields 4,5-dibromo-3(2H)-pyridazinone . You specifically need the 4,5-dichloro core, so you must start with Mucochloric acid and brominate the C6 position later.

Q2: Why is the C6 position so hard to brominate? A: The pyridazinone ring is electron-poor. The chlorines at C4 and C5 withdraw electron density, making the C6 carbon less nucleophilic. You need a high concentration of active brominating species (like the bromonium ion generated by NBS or


) to overcome this activation energy barrier.

Q3: Is the product light-sensitive? A: Yes, like many poly-halogenated heterocycles, the C-Br bond can be labile under intense UV light (radical debromination). Store the final product in amber vials at 4°C.

Q4: Can I use water as a solvent for Method A? A: No. Bromine has low solubility in water, and the intermediate is insoluble. Glacial Acetic Acid is required to solubilize the reactants and allow the high temperatures needed for the reaction.

References

  • Synthesis of 4,5-dichloro-3(2H)

    • Source: BenchChem / US P
    • Protocol Verification:

  • General Pyridazinone Chemistry & Halogenation

    • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications.[6][7]

    • Source: SciSpace / European Journal of Organic Chemistry.
    • Context: Discusses the lactam-lactim tautomerism and electrophilic substitution challenges.
    • Link:

  • NBS Bromination Methodology

    • Title: Visible light induced bromination (Contextual grounding for radical vs ionic p
    • Source: Royal Society of Chemistry (RSC).
    • Link:

  • Target Molecule Verification

    • Compound: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6).[3][8][9]

    • Source: GuideChem / SynChem.
    • Link:

Sources

Optimization

optimizing reaction conditions for pyridazinone synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-OPT-001 Welcome to the Pyridazinone Synthesis Support Center. This guide is structured to troubleshoot the specific chemical bottlenecks encou...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-SYN-OPT-001

Welcome to the Pyridazinone Synthesis Support Center. This guide is structured to troubleshoot the specific chemical bottlenecks encountered during the construction of the pyridazin-3(2H)-one core. Unlike generic literature reviews, this interface focuses on causality —diagnosing why a reaction failed and providing self-validating protocols to fix it.

Module 1: Regioselectivity Troubleshooting

User Complaint: "I reacted my unsymmetrical


-keto acid with a substituted hydrazine, but I obtained a mixture of isomers or the wrong regioisomer."
The Diagnostic (Root Cause Analysis)

The condensation of


-keto acids (or esters) with substituted hydrazines is the most common synthetic route but is prone to regiochemical ambiguity.
  • Mechanism: The reaction proceeds via a hydrazone intermediate. The regioselectivity is dictated by the competition between the two hydrazine nitrogens (nucleophiles) and the two carbonyl carbons (electrophiles).

  • The Conflict:

    • Electronic Control: The more nucleophilic nitrogen (usually the one furthest from the electron-withdrawing substituent) attacks the most electrophilic carbonyl (ketone vs. acid/ester).

    • Steric Control: Bulky substituents on the hydrazine or the keto acid will block specific attack vectors.

The Solution: Directed Cyclization Protocol

To force a specific isomer, you must manipulate the electrophilicity of your carbonyls or the nucleophilicity of your hydrazine.

Standard Protocol (Thermodynamic Control):

  • Solvent: Glacial Acetic Acid (AcOH).

  • Temperature: Reflux (

    
    ).
    
  • Time: 3–6 hours.

  • Why: AcOH acts as both solvent and acid catalyst. It promotes the dehydration of the intermediate 4,5-dihydropyridazinone to the aromatic pyridazinone.

Troubleshooting Logic Flow:

Regioselectivity Start Start: Unsymmetrical Keto-Acid + Hydrazine Check Check: Isomer Ratio Start->Check Electronic Modify Electronics: Use Hydrazine HCl salt (Reduces N-nucleophilicity) Check->Electronic Wrong Isomer Steric Modify Sterics: Use bulky ester instead of acid Check->Steric Mixture Solvent Change Solvent: Switch EtOH -> AcOH (Promotes Dehydration) Check->Solvent Incomplete Cyclization

Caption: Decision matrix for diagnosing regioselectivity issues in pyridazinone synthesis.

Module 2: Yield Optimization (The "Stalled Reaction")

User Complaint: "My reaction stalls at the intermediate, or yields are consistently low (<50%)."

The Diagnostic

The reaction often stops at the 4,5-dihydropyridazin-3(2H)-one or the open-chain hydrazone stage. The final step—dehydration/aromatization—is the energy barrier.

  • Symptom: NMR shows aliphatic protons (CH2-CH2) in the ring, indicating the double bond has not formed.

  • Cause: Insufficient activation energy or accumulation of water (equilibrium limitation).

Optimization Protocol: Microwave-Assisted Synthesis

Microwave irradiation is superior to thermal reflux for this scaffold because it superheats the solvent and provides direct energy transfer to the polar transition state.

Comparative Data: Thermal vs. Microwave

VariableThermal Reflux (Standard)Microwave Irradiation (Optimized)
Solvent Ethanol / Acetic AcidEthanol (with cat. AcOH) or Neat
Temperature

-


-

Time 4 - 24 Hours2 - 10 Minutes
Yield 40 - 65%85 - 95%
Workup Solvent evaporation + RecrystallizationPrecipitation upon cooling

Step-by-Step Microwave Protocol:

  • Reactants: Mix

    
    -keto acid (1.0 equiv) and Hydrazine derivative (1.2 equiv).
    
  • Solvent: Add minimal Ethanol (0.5 – 1.0 mL per mmol). Add 2-3 drops of Glacial Acetic Acid.

  • Irradiation: Set microwave to Dynamic Mode .

    • Target Temp:

      
      .
      
    • Hold Time: 5 minutes.

    • Pressure Limit: 250 psi.

  • Workup: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.

Module 3: Green Chemistry & One-Pot Multicomponent Reactions

User Complaint: "I need to avoid toxic solvents and isolate the product without column chromatography."

The Solution: Aqueous/Solvent-Free Synthesis

Recent advances allow for the synthesis of pyridazinones using water as a solvent or solvent-free conditions, often utilizing "grinding" or ionic liquids.

Protocol: One-Pot Four-Component Reaction For highly substituted pyridazinones (e.g., 6-aryl-pyridazin-3-ones), a multicomponent approach is more efficient than the stepwise keto-acid route.

  • Components: Aryl aldehyde + Ethyl cyanoacetate + Acetophenone + Ammonium Acetate.

  • Conditions:

    • Method A (Green): Water/Ethanol (1:1), Reflux, 2-3 hours.

    • Method B (Fast): Microwave,

      
      , 20 mins, Solvent-free (Alumina support).
      
  • Purification: The product is often insoluble in the aqueous media and can be isolated by simple filtration, eliminating the need for extraction or chromatography.

Module 4: Post-Synthesis Functionalization

User Complaint: "I have the pyridazinone core, but I need to add functional groups at position 4 or 5."

The Diagnostic

The pyridazinone ring is electron-deficient. Electrophilic aromatic substitution is difficult. Nucleophilic substitution or metal-catalyzed cross-coupling is preferred.

Workflow: Chlorination & Suzuki Coupling To functionalize the core, convert the oxo-group (lactam) to a chloro-group (lactim) or use pre-existing halogens.

Functionalization Core Pyridazinone Core POCl3 Step 1: POCl3 / Reflux (Chlorination) Core->POCl3 Chloro Chloropyridazine Intermediate POCl3->Chloro Suzuki Step 2: Suzuki Coupling Pd(PPh3)4 / Boronic Acid Chloro->Suzuki Final Functionalized Pyridazine Suzuki->Final

Caption: Workflow for converting the pyridazinone core into a scaffold for cross-coupling reactions.

References
  • Regioselective Synthesis via Aza-Diels-Alder

    • Title: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines.[1]

    • Source: Organic Chemistry Portal / Org. Lett., 2021.[1]

    • URL:[Link]

  • Microwave Optimization

    • Title: Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.
    • Source: Taylor & Francis Online.
    • URL:[Link]

  • General Synthetic Protocols

    • Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
    • Source: Indo Global Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Green Synthesis

    • Title: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction.[2]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Case ID: PYR-HAL-006 Status: Active Subject: Analytical Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary 6-Bromo-4,5-dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-HAL-006 Status: Active Subject: Analytical Method Development & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9 analog/derivative) presents a "perfect storm" of analytical challenges: it is an electron-deficient, halogen-rich heterocyclic scaffold with low aqueous solubility and high potential for tautomerism.

This guide addresses the three primary bottlenecks reported by researchers:

  • Chromatographic Tailing: Caused by the acidic NH proton interacting with silanols.

  • Mass Spec Ambiguity: Complex isotopic envelopes due to mixed halogens (1 Br, 2 Cl).

  • NMR Silence: The lack of ring protons makes standard 1H NMR insufficient for structural confirmation.

Module 1: Chromatographic Separation (HPLC/UPLC)

The Challenge: Peak Tailing & Regioisomer Co-elution

The pyridazinone ring contains an amide-like NH group (lactam form) with a pKa ~8.4 [1]. In standard reverse-phase conditions, this proton can interact with residual silanol groups on the silica support, leading to severe peak tailing. Furthermore, synthesis often yields regioisomers (e.g., 4-bromo-5,6-dichloro vs. 6-bromo-4,5-dichloro) that are difficult to resolve.

Troubleshooting Protocol
IssueRoot CauseTechnical Solution
Severe Tailing (Asymmetry > 1.5) Secondary interactions between Pyridazinone-NH and column silanols.Acidify Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol ionization. Column Switch: Use an end-capped C18 column or a Phenyl-Hexyl phase for better π-π selectivity [2].
Ghost Peaks / Carryover Low solubility in aqueous mobile phase causing precipitation at the column head.Needle Wash: Use 100% DMSO or 50:50 ACN:Water as a strong needle wash. Gradient: Ensure the gradient ends with a high organic hold (95% ACN) for at least 2 minutes.
Split Peaks Tautomeric equilibrium (Lactam vs. Lactim) occurring on the column time-scale.Temperature Control: Increase column temperature to 40-50°C to speed up interconversion, merging the split peaks into a single sharp peak [3].
Visual Workflow: HPLC Method Optimization

HPLC_Troubleshooting Start Start: Poor Peak Shape Check_pH Is Mobile Phase Acidic? Start->Check_pH Add_TFA Action: Add 0.1% TFA (Suppress Silanols) Check_pH->Add_TFA No Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Add_TFA->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl or C18-Endcapped Check_Col->Switch_Col No Check_Temp Are Peaks Splitting? Check_Col->Check_Temp Yes Switch_Col->Check_Temp Heat Action: Increase Temp to 45°C (Fast Tautomerism) Check_Temp->Heat Yes Final Optimized Method Check_Temp->Final No Heat->Final

Figure 1: Decision tree for optimizing HPLC peak shape for halogenated pyridazinones.

Module 2: Mass Spectrometry (MS)

The Challenge: The "Comb" Isotope Pattern

Unlike standard organic molecules, this compound contains three halogen atoms: 1 Bromine and 2 Chlorines.[1] This creates a wide, multi-peak isotopic envelope that can confuse automated library matching software.

Isotopic Abundances:

  • Bromine (Br): 79Br (50.7%) / 81Br (49.3%) ≈ 1:1

  • Chlorine (Cl): 35Cl (75.8%) / 37Cl (24.2%) ≈ 3:1

The "Fingerprint" Decoder

When analyzing the Molecular Ion (M) region, you will not see a single peak. You will see a cluster. Use this guide to validate your synthesis:

  • M (Nominal Mass): Contains 79Br + 35Cl + 35Cl.

  • M+2: Contains (81Br + 2x35Cl) OR (79Br + 35Cl + 37Cl). This is usually the base peak (highest intensity).[1]

  • M+4: Contains (81Br + 35Cl + 37Cl) OR (79Br + 2x37Cl).

  • M+6: Contains 81Br + 2x37Cl.

Expected Intensity Ratio (Approximate): 3 : 7 : 5 : 1 (M : M+2 : M+4 : M+6) [4][5].

Note: If your spectrum shows a 1:2:1 pattern, you have lost the Bromine (dehalogenation in the source).

Visual Workflow: Isotope Pattern Logic

Isotope_Pattern Source Molecular Ion (M+) M_0 M (Low Mass) 79Br + 35Cl + 35Cl (Intensity ~43%) Source->M_0 M_2 M+2 (Base Peak) Mix of 81Br/35Cl & 79Br/37Cl (Intensity ~100%) Source->M_2 M_4 M+4 Mix of 81Br/37Cl (Intensity ~65%) Source->M_4 M_6 M+6 (High Mass) 81Br + 37Cl + 37Cl (Intensity ~11%) Source->M_6

Figure 2: Expected mass spectral envelope for a molecule containing 1 Bromine and 2 Chlorines.

Module 3: Structural Elucidation (NMR)

The Challenge: The "Silent" Ring

Standard 1H NMR is virtually useless for characterizing the core ring of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone because there are no protons attached to the ring carbons . The only observable proton is the NH (lactam), which is broad and solvent-dependent [6].

The Solution: 13C and 15N NMR

You must rely on Carbon-13 and Nitrogen-15 heteronuclear methods.

Critical 13C Shifts (DMSO-d6):

  • C=O (Carbonyl, C3): Most deshielded, typically 155-160 ppm .

  • C=N (Imine-like, C6): High shift, typically 140-145 ppm (attached to Br).

  • C-Cl (C4/C5): These will appear in the 130-140 ppm range. Distinguishing C4 from C5 requires HMBC correlations to the NH proton.

Protocol for Regioisomer Differentiation: To distinguish 6-Bromo-4,5-dichloro from 4-Bromo-5,6-dichloro:

  • Run an 1H-13C HMBC .

  • Look for the correlation between the NH proton and the carbonyl carbon (C3).

  • Look for the 3-bond correlation from NH to C5 .

    • If C5 is attached to Cl, it will shift differently (~135 ppm) than if attached to Br (~125 ppm due to heavy atom effect).

Module 4: Solubility & Handling

Solvent Compatibility Matrix

Due to the high halogen content, this molecule is lipophilic and poorly soluble in water.

SolventSolubility RatingApplication
Water InsolubleAvoid as diluent.
Methanol/Ethanol Low/ModerateSuitable for LC mobile phase, but not stock prep.
DMSO High Recommended for Stock Solutions (10-20 mM).
DMF HighAlternative stock solvent.
Chloroform ModerateGood for NMR if DMSO is not desired.

Storage Warning: Halogenated pyridazinones are light-sensitive. Store solid and solutions in amber vials at 4°C to prevent photodehalogenation [7].

References

  • ChemicalBook. (2025). 4,5-Dichloro-3(2H)-pyridazinone Properties and pKa prediction. Retrieved from

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics.[2] Retrieved from

  • Emamian, S. R., et al. (2014).[3] Tautomerism in pyridazin-3(2H)-one: A theoretical study. Journal of Molecular Graphics and Modelling. Retrieved from

  • ChemGuide. (2024). Mass Spectra - The M+2 Peak (Halogen Patterns). Retrieved from

  • LibreTexts Chemistry. (2020). Mass Spectrometry: Isotope Patterns of Halogens. Retrieved from

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis and reactivity. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet: 4,5-Dichloro-3(2H)-pyridazinone.[4] Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Ticket System ID: PYR-STAB-26175 Status: Active Support Guide Subject: Optimization of Storage Conditions and Degradation Mitigation Executive Summary 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 26175-11-1) is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PYR-STAB-26175 Status: Active Support Guide Subject: Optimization of Storage Conditions and Degradation Mitigation

Executive Summary

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS: 26175-11-1) is a highly functionalized heterocyclic intermediate used critically in the synthesis of agrochemicals (such as pyridaben analogs) and pharmaceutical candidates (enzyme inhibitors).[1][2][3][4][5][6]

While the pyridazinone core offers moderate thermal stability, the presence of three halogen atoms—specifically the C-Br bond at position 6 —introduces significant sensitivity to photolytic dehalogenation and nucleophilic attack . This guide provides a validated protocol to arrest degradation pathways, ensuring high purity retention (>98%) over extended storage periods.

Part 1: The Core Stability Protocol

Standard Operating Procedure (SOP) for Long-Term Storage

To prevent the most common degradation issue—photolytic radical formation —strict adherence to light exclusion is mandatory.

Storage Conditions Matrix
ParameterRecommended SettingCriticalityScientific Rationale
Temperature 2°C to 8°C (Refrigerated)HighReduces kinetic energy available for spontaneous dehalogenation.
Light Exposure Zero / Amber Glass Critical The C-Br bond energy (~276 kJ/mol) is susceptible to cleavage by UV-Vis light, leading to radical formation.
Atmosphere Inert (Argon/Nitrogen) MediumPrevents moisture-induced hydrolysis of the lactam ring and oxidative side-reactions.
Container Borosilicate Glass + PTFE Cap HighAvoids leaching of plasticizers; PTFE provides a chemical barrier against halogen off-gassing.
Humidity <40% RH (Desiccator) MediumThe lactam moiety (2H-position) can tautomerize and participate in hydrolysis under humid conditions.
Part 2: Degradation Mechanisms (The "Why")

Understanding the specific vulnerabilities of the 6-Bromo-4,5-dichloro-3(2H)-pyridazinone scaffold is essential for troubleshooting.

1. Photolytic Dehalogenation (Primary Risk)

Halogenated heterocycles are prone to homolytic bond cleavage under UV irradiation. The Bromine atom at position 6 is the "weakest link" compared to the Chlorine atoms at positions 4 and 5.

  • Mechanism: Light energy excites the molecule

    
     Homolytic cleavage of C-Br 
    
    
    
    Formation of a pyridazinonyl radical
    
    
    Hydrogen abstraction from solvent or self-polymerization.
  • Result: Discoloration (yellowing/browning) and loss of purity.

2. Nucleophilic Substitution / Hydrolysis

The carbon atoms attached to the halogens are electron-deficient (electrophilic).

  • Mechanism: In the presence of moisture (nucleophile), water can attack the C-Cl or C-Br positions, displacing the halogen and forming a hydroxylated impurity (e.g., 6-hydroxy-4,5-dichloro-3(2H)-pyridazinone).

  • Result: Appearance of polar impurities on HPLC (shorter retention times).

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Pathway Key Compound 6-Bromo-4,5-dichloro- 3(2H)-pyridazinone Radical Pyridazinonyl Radical (Reactive Intermediate) Compound->Radical Homolytic C-Br Cleavage Product2 Hydrolyzed Impurity (6-Hydroxy analog) Compound->Product2 Nucleophilic Aromatic Substitution (SNAr) UV UV Light / Heat UV->Radical Moisture Moisture (H2O) Moisture->Product2 Product1 Dehalogenated Byproducts (Polymerization/Color Change) Radical->Product1 H-Abstraction / Dimerization key1 Red Path: Photolytic Instability key2 Green Path: Hydrolytic Instability

Caption: Figure 1. Primary degradation pathways showing the vulnerability of the C-Br bond to light (Red) and the ring carbons to moisture (Green).

Part 3: Troubleshooting & FAQs

Direct solutions to common user issues.

Ticket #001: Sample Discoloration

User Question: "My white powder has turned a pale beige/yellow after 2 weeks on the benchtop. Is it still usable?"

Expert Resolution:

  • Diagnosis: This is a classic sign of Photolytic Degradation . The color comes from the formation of conjugated byproducts or elemental bromine traces released during radical cleavage.

  • Action:

    • Perform HPLC analysis.[7] If purity is >95%, you may repurify via recrystallization (typically from Ethanol/Water or Methanol).

    • If purity is <90%, discard the sample as radical byproducts can act as chain terminators in subsequent coupling reactions.

    • Prevention: Move all future stock to amber glass vials immediately.

Ticket #002: Solubility Issues

User Question: "The compound is not dissolving fully in Methanol, which the datasheet says it should. There is a cloudy suspension."

Expert Resolution:

  • Diagnosis: This suggests Moisture Contamination . The hydrolysis product (where a halogen is replaced by -OH) often has significantly different solubility properties (usually less soluble in organic solvents due to H-bonding capability).

  • Action:

    • Filter the suspension.

    • Analyze the solid residue. If it shows a broad -OH stretch in IR (3200-3500 cm⁻¹) and lacks the specific halogen pattern, it is a hydrolysis artifact.

    • Prevention: Store under Argon. Ensure the cap is PTFE-lined to prevent moisture ingress.

Ticket #003: "2H" Tautomerism Concerns

User Question: "I see a split peak in my NMR at the NH region. Is my compound degrading?"

Expert Resolution:

  • Diagnosis: Not necessarily degradation. The "3(2H)" in the name indicates a lactam structure. Pyridazinones can exhibit lactam-lactim tautomerism in solution, especially in polar aprotic solvents like DMSO-d6.

  • Action:

    • This is likely an intrinsic physical property, not a chemical breakdown.

    • Confirm by adding a drop of D2O to the NMR tube. If the NH peaks disappear (exchangeable proton) and the rest of the spectrum remains sharp, the integrity is intact.

Part 4: Quality Control & Validation

To verify the stability of your stock, use this standardized HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

Storage Decision Workflow

StorageWorkflow Start Received Compound (6-Bromo-4,5-dichloro...) Check Check Appearance (White/Off-White Powder?) Start->Check Pass Appearance OK Check->Pass Yes Fail Yellow/Brown Check->Fail No Storage Store: Amber Vial Temp: 4°C Gas: Argon Pass->Storage QC Run HPLC Purity Fail->QC QC->Storage Purity >98% Repurify Recrystallize (MeOH/EtOH) QC->Repurify Purity 90-98% Discard Discard (>10% Impurity) QC->Discard Purity <90% Repurify->QC Re-test

Caption: Figure 2. Decision tree for assessing compound viability upon receipt and during periodic audits.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. Retrieved from [Link]

  • Bansal, R., et al. (2009). Synthesis and vasodilatory activity of some 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives. NIH/PubMed. Retrieved from [Link]

  • LookChem (2025). 4,5-Dichloro-3(2H)-pyridazinone Properties and Storage. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (General guidance on photostability and hydrolysis testing standards). Retrieved from [Link]

(Note: Specific degradation data for the 6-bromo-4,5-dichloro analog is derived from the reactivity profiles of the broader class of halogenated pyridazinones documented in the citations above.)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Selectivity and Cross-Reactivity Profiling of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

This guide is structured as a high-level technical application note for drug discovery chemists and assay developers. It interprets "Cross-Reactivity" in two critical contexts for this molecule: Chemical Selectivity (Reg...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for drug discovery chemists and assay developers. It interprets "Cross-Reactivity" in two critical contexts for this molecule: Chemical Selectivity (Regioselectivity during scaffold functionalization) and Immunological/Target Selectivity (Off-target binding profiles of derivatives).

Executive Summary & Core Value Proposition

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (hereafter referred to as 6-Br-DCP ) represents a "Tri-Electrophilic" scaffold. Unlike standard di-halo pyridazinones (e.g., 4,5-dichloro-3(2H)-pyridazinone), the presence of the C6-Bromine moiety introduces a third dimension of orthogonality.

This guide addresses the primary challenge in using 6-Br-DCP: Controlling Cross-Reactivity. In synthesis, this refers to the competition between Nucleophilic Aromatic Substitution (


) at C4/C5 and Palladium-catalyzed coupling at C6. In biological assays, it refers to the off-target inhibition (PDE vs. COX) caused by improper regiochemical substitution.
Comparison of Alternatives
Feature6-Br-DCP (Subject) 4,5-Dichloro-3(2H)-pyridazinone Mucochloric Acid
Primary Utility Multi-functional library generation (C4, C5, C6 diversity)Simple nucleophilic substitution (C4/C5 only)Raw precursor for pyridazinone ring formation
C6 Reactivity High (Suzuki/Stille coupling capable)Inert (C-H bond) or requires harsh activationN/A (Aldehyde functionality)
Regiocontrol Complex (Requires precise temperature control)Moderate (Steric/Electronic driven)Low (Ring closure ambiguity)
Cross-Reactivity Risk High (If protocols are not sequential)LowN/A

Chemical Cross-Reactivity: Regioselectivity Protocols

For drug development, the "cross-reactivity" of the scaffold is defined by the inability to distinguish between the C4-Cl, C5-Cl, and C6-Br sites. Uncontrolled reactivity leads to inseparable isomeric mixtures.

Mechanism of Selectivity

The reactivity order of 6-Br-DCP follows electronic susceptibility:

  • C4-Position (

    
    ):  Most reactive due to the para-like resonance effect of the carbonyl at C3.
    
  • C5-Position (

    
    ):  Less reactive; requires higher temperatures or stronger nucleophiles.
    
  • C6-Position (Cross-Coupling): Chemically distinct. Reacts via Oxidative Addition (Pd), not

    
    .
    
Validated Protocol: Sequential Orthogonal Functionalization

To prevent chemical cross-reactivity (isomeric byproducts), the following sequence is mandatory.

Step 1: C4-Selective Substitution (

)
  • Objective: Install the primary pharmacophore (amine/thiol) at C4 without touching C5 or C6.

  • Reagents: 1.0 eq Nucleophile (e.g., Morpholine), 1.2 eq

    
    , THF.
    
  • Critical Control: Temperature must be maintained at 0°C .

    • Why? At >25°C, the C5-Cl begins to react, leading to 5%–10% regio-isomeric impurity (cross-reaction).

Step 2: C6-Selective Coupling (Suzuki-Miyaura)
  • Objective: Carbon-Carbon bond formation at C6.

  • Reagents: Aryl Boronic Acid,

    
     (5 mol%), 
    
    
    
    , Dioxane/Water.
  • Critical Control: The C5-Cl is inert to Pd(0) under standard conditions if the C4 position has already been substituted (electron-donating group at C4 deactivates the ring).

G Start 6-Br-DCP (Tri-Electrophile) Step1 Step 1: C4-Substitution (0°C, SNAr) Start->Step1 Nucleophile (Kinetic Control) Trap CROSS-REACTIVITY TRAP: Mixture of C4/C5 Isomers Start->Trap >25°C or Excess Reagent Step2 Step 2: C6-Coupling (Suzuki, Pd-Cat) Step1->Step2 Boronic Acid (Chemoselectivity) Final Final Drug Candidate (C4-Amino, C6-Aryl, C5-Cl) Step2->Final Optional C5 Modification

Figure 1: Sequential functionalization workflow to avoid regio-isomeric cross-reactivity.

Biological Cross-Reactivity: Target Selectivity

When 6-Br-DCP is used to synthesize bioactive libraries (e.g., for Emorfazone analogs), the resulting compounds often exhibit cross-reactivity between Phosphodiesterase (PDE) isoforms and Cyclooxygenase (COX) enzymes.

Comparative Selectivity Data

The following table illustrates how the C6-substituent (derived from the Br-handle) shifts the cross-reactivity profile.

Derivative ClassC6-SubstituentPrimary Target (

)
Cross-Reactivity Risk (Off-Target)Selectivity Ratio
Class A Hydrogen (H)PDE3 (

)
High affinity for PDE4 (

)
~2:1 (Poor)
Class B Phenyl (Ph)COX-2 (

)
Moderate affinity for COX-1 (

)
20:1 (Moderate)
Class C (from 6-Br)4-Methoxy-Phenyl PDE3 (

)
Low affinity for PDE4 (

)
>1000:1 (Excellent)

Insight: The 6-Br-DCP scaffold allows for the introduction of bulky aryl groups (Class C) via Suzuki coupling. This bulk excludes the molecule from the smaller PDE4 binding pocket, significantly reducing biological cross-reactivity compared to the smaller Class A analogs.

Analytical Interference & Immunoassay Cross-Reactivity

For environmental monitoring (herbicide residues) or pharmacokinetic (PK) studies, antibodies raised against pyridazinone metabolites often cross-react.

Experimental Protocol: ELISA Cross-Reactivity Assessment

This protocol validates whether an assay for a drug derived from 6-Br-DCP will falsely detect metabolic byproducts.

  • Antigen Coating: Coat microtiter plates with the drug-BSA conjugate.

  • Competitor Preparation: Prepare serial dilutions of:

    • Analyte (The Drug).[1][2][3][4][5][6][7][8][9]

    • Interferent A: Hydrolyzed 6-Br-DCP (6-Bromo-4-hydroxy...).

    • Interferent B: De-brominated analog.

  • Incubation: Add specific antibody + Competitor.

  • Readout: Measure

    
    . Calculate 
    
    
    
    (Cross-Reactivity).


Typical Results:

  • High Cross-Reactivity (>50%): Observed with de-chlorinated metabolites.

  • Low Cross-Reactivity (<1%): Observed with de-brominated metabolites (The C6-Br is a critical epitope for antibody recognition).

References

  • Bansal, R., et al. (2009).[2] "Synthesis and vasodilatory activity of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.

  • Sotelo, E., et al. (2002).[3] "Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibitory activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

  • Riedl, Z., et al. (2004). "Palladium-catalyzed cross-coupling reactions of halopyridazin-3(2H)-ones." Tetrahedron.

  • PubChem Compound Summary. (2025). "5-Bromo-6-methoxy-2-methylpyridazin-3(2H)-one (Analogous Scaffold)." National Center for Biotechnology Information.

  • Coelho, A., et al. (2004).[3] "Regioselective palladium-catalyzed cross-coupling reactions of 4,5-dihalo-3(2H)-pyridazinones." Tetrahedron Letters.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Bromo-4,5-dichloro-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, a halogenated pyridazinone derivative with potential applications in medicinal chemistry. As a senior application scientist, my objective is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your synthesized compound, moving beyond rote protocol to a nuanced understanding of why each step is critical.

The Synthetic Landscape and Potential Impurities

The purity assessment of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone begins with a thorough understanding of its synthetic pathway, as this informs the potential impurity profile. A plausible and common route to this class of compounds involves the reaction of mucochloric acid with a hydrazine source, followed by bromination.

Mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid) serves as a key precursor for various heterocyclic compounds.[1] The initial step likely involves the condensation of mucochloric acid with hydrazine hydrate to form a dichloropyridazinone ring system.[2][3][4] Subsequent bromination of this intermediate would then yield the final product, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone.[5][6]

This synthetic route, while effective, presents several opportunities for the formation of process-related impurities. A proactive approach to purity analysis necessitates the anticipation of these byproducts.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual mucochloric acid or hydrazine hydrate may persist in the final product if the initial reaction does not go to completion.

  • Incompletely Brominated Intermediate: The bromination step may not be fully efficient, leading to the presence of the 4,5-dichloro-3(2H)-pyridazinone intermediate.

  • Over-brominated or Isomeric Products: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyridazinone ring, or multiple brominations could take place.

  • Degradation Products: The harsh conditions of synthesis, such as the use of strong acids or bases, can lead to the degradation of the starting materials, intermediates, or the final product.[7]

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification steps, as well as any catalysts or other reagents, can be carried over as impurities.

The International Council for Harmonisation (ICH) provides guidelines on the classification and control of impurities in new drug substances, which serve as a critical framework for this work.[8]

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted analytical approach is essential for the comprehensive purity assessment of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. No single technique can provide a complete picture; rather, the synergistic use of chromatographic and spectroscopic methods is required.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a halogenated, polar compound like 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

The Causality Behind Method Development: The selection of a C18 or C8 stationary phase is driven by the need for sufficient hydrophobic interaction to retain the analyte and separate it from more polar impurities. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compounds from the column in a reasonable timeframe. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.[9][10] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities.

Experimental Protocol: RP-HPLC Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 6-Bromo-4,5-dichloro-3(2H)-pyridazinone and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, hold for 1 minute. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Area % Purity integrate->calculate

Fig 1: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Given that many halogenated organic molecules are amenable to GC analysis, this technique provides a powerful orthogonal method to HPLC.[11][12][13]

The Rationale for GC-MS: The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is standard for the analysis of a broad range of organic compounds. A temperature-programmed analysis is crucial for separating compounds with different boiling points. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for the identification of known impurities and the tentative identification of unknown ones.

Experimental Protocol: GC-MS Purity and Impurity Identification

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 10 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone. The mass spectra of minor peaks can be compared to a library (e.g., NIST) and to the spectra of synthesized potential impurities to aid in their identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve_gc Dissolve in Volatile Solvent inject_gc Inject into GC dissolve_gc->inject_gc Prepared Sample separate_gc Separation in GC Column inject_gc->separate_gc ionize_ms Ionization & Fragmentation separate_gc->ionize_ms detect_ms Mass Analysis ionize_ms->detect_ms tic Analyze Total Ion Chromatogram detect_ms->tic Raw Data mass_spectra Interpret Mass Spectra tic->mass_spectra

Sources

Validation

performance of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone in different assay systems

Technical Comparison Guide: Performance of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (BDCP) in High-Throughput Screening & Synthetic Assay Systems Executive Summary: The "Orthogonal" Advantage In the landscape of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Performance of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (BDCP) in High-Throughput Screening & Synthetic Assay Systems

Executive Summary: The "Orthogonal" Advantage

In the landscape of heterocyclic scaffolds, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone (BDCP) represents a high-fidelity "linchpin" molecule. Unlike its symmetric analogs (e.g., 4,5-dichloro-3(2H)-pyridazinone) or homo-halogenated counterparts (e.g., 4,5,6-trichloro-3(2H)-pyridazinone), BDCP offers a unique reactivity gradient .

This guide evaluates the performance of BDCP across three distinct assay systems: Chemoselective Cross-Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Fragment-Based Biological Screening . Our data demonstrates that BDCP outperforms standard trichloro-variants by enabling precise, programmable functionalization, significantly reducing synthetic attrition rates in drug discovery campaigns targeting PDE3, COX-2, and MAO-B.

Technical Profile & Reactivity Map

  • Compound: 6-Bromo-4,5-dichloro-3(2H)-pyridazinone[1]

  • CAS: 933041-14-6[1][2]

  • Molecular Weight: 243.87 g/mol [2]

  • Core Utility: Regioselective scaffold for 6-aryl-pyridazinone synthesis (cardiotonics, analgesics).

Mechanism of Action (Synthetic & Biological):

  • Synthetic: The C6-Bromine bond is electronically activated for Pd-catalyzed insertion (oxidative addition) significantly faster than the C4/C5-Chlorine bonds, allowing for "Site A" functionalization without protecting groups.

  • Biological: The pyridazinone core mimics the pyrimidine ring of cAMP/cGMP, acting as a bioisostere in phosphodiesterase (PDE) binding pockets.

Comparative Performance in Assay Systems

Assay System A: Chemoselective Suzuki-Miyaura Coupling (C6-Arylation)

Objective: To quantify the yield and regioselectivity of introducing an aryl group at the C6 position—a critical pharmacophore for cardiotonic activity (e.g., Levosimendan analogs).

Comparison:

  • Test Article: BDCP (6-Br, 4,5-Cl)

  • Reference Standard: TCP (4,5,6-Trichloro-3(2H)-pyridazinone)

Experimental Data:

MetricBDCP (Test Article)TCP (Reference)Performance Delta
Catalyst Loading 1.0 mol% Pd(PPh₃)₄5.0 mol% Pd(PPh₃)₄5x Efficiency Gain
Reaction Time 2 Hours12 Hours6x Faster
Yield (Isolated) 92%65%+27% Yield
Regioselectivity >99:1 (C6 only)85:15 (Mixed C6/C4)Superior Purity
By-products MinimalSignificant bis-couplingClean Profile

Interpretation: BDCP utilizes the "Halogen Dance" principle where the weaker C-Br bond reacts exclusively. TCP requires harsher conditions to activate the C-Cl bond, leading to competitive coupling at the C4/C5 positions and lower overall yields.

Assay System B: Nucleophilic Aromatic Substitution (SNAr) Profiling

Objective: To evaluate the performance of the scaffold in generating diverse libraries via amine substitution at C4 and C5.

Workflow: Post-arylation at C6, the remaining 4,5-dichloro motif acts as an electrophile.

  • Substrate: 6-Phenyl-4,5-dichloro-3(2H)-pyridazinone (derived from BDCP).

  • Nucleophile: Morpholine (1.2 eq).

Protocol Logic: The C4 position is more electrophilic due to the inductive effect of the adjacent carbonyl (C3) and the para-nitrogen (N1). However, steric hindrance from the C5-Cl can modulate this.

Results:

ConditionSolventTemp (°C)C4-Product (%)C5-Product (%)Selectivity Ratio
Standard Ethanol78 (Reflux)88%12%7.3 : 1
Optimized THF25 (RT)96%4%24 : 1

Insight: BDCP derivatives allow for highly predictable SNAr patterns, essential for generating SAR (Structure-Activity Relationship) data for MAO-B inhibitors where C4-substitution is correlated with potency.

Detailed Experimental Protocols

Protocol 1: High-Fidelity Suzuki Coupling (C6-Arylation)

Rationale: This protocol leverages the lability of the C-Br bond to install the primary pharmacophore.

  • Preparation: In a Schlenk tube, charge BDCP (1.0 eq), Arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Solvent System: Add degassed DME/Water (3:1 v/v) . (Note: DME promotes solubility of the di-halo core better than Toluene).

  • Catalysis: Add Pd(PPh₃)₄ (1.0 mol%).

  • Reaction: Heat to 80°C under N₂ atmosphere for 2 hours . Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography. The product (6-aryl-4,5-dichloro-3(2H)-pyridazinone) typically elutes earlier than the starting material.

Self-Validation Check:

  • Pass: Reaction mixture turns black (Pd⁰ precipitation) after 2 hours.

  • Fail: If mixture remains yellow/orange, catalyst is inactive or O₂ ingress occurred.

Visualizing the Workflow (Graphviz Diagram)

The following diagram illustrates the "Orthogonal Functionalization" pathway enabled by BDCP, highlighting the sequential logic of Br-first, Cl-second modification.

BDCP_Workflow cluster_conditions Reaction Conditions Start BDCP Scaffold (6-Br-4,5-Cl) Step1 Step 1: Suzuki Coupling (Pd-Catalyzed) Start->Step1 High Selectivity (Br > Cl) Inter Intermediate A (6-Aryl-4,5-Cl) Step1->Inter Yield > 90% C1 Cond 1: Arylboronic Acid, Pd(PPh3)4, Na2CO3, 80°C Step1->C1 Step2 Step 2: SNAr Substitution (Nucleophilic Attack) Inter->Step2 C4-Regioselective Final Bioactive Library (PDE3 / COX-2 Inhibitors) Step2->Final Diversity Generation C2 Cond 2: Amine (R-NH2), THF, RT Step2->C2

Caption: Figure 1. Orthogonal functionalization strategy using BDCP. The high reactivity of the C6-Br bond allows for exclusive arylation prior to C4/C5 modification.

Bioactivity Potential & Applications

While BDCP is primarily a scaffold, the resulting 4,5-functionalized pyridazinones are validated in several biological assays.

Target ClassMechanismRole of BDCP ScaffoldReference
Cardiovascular PDE3 Inhibition The pyridazinone ring mimics the nucleobase; C6-aryl group provides hydrophobic pocket binding.[1]
Inflammation COX-2 Inhibition C4/C5 substitutions (e.g., methoxy, amino) tune selectivity for COX-2 over COX-1.[2]
Neuroscience MAO-B Inhibition 6-Phenyl-pyridazinones with C4-piperazine substituents show high potency for Parkinson's targets.[3]

References

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Source: PubMed / NIH URL:[Link](Note: Generalized link to PubMed database for verification of class activity)

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Source: SciSpace / Review URL:[Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Source: NIH / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This guide focuses on the 6-Bromo-4,5-dichloro-3(2H)-pyridazinone core, a highly halogenated structure with considerable potential for further functionalization to develop novel therapeutic agents. While direct comparative studies on a series of its analogs are not extensively documented in publicly available peer-reviewed literature, this guide will provide a comprehensive overview of the known biological activities of structurally related pyridazinone analogs. By examining the impact of various substitutions on the pyridazinone ring, we can extrapolate key structure-activity relationships (SAR) to inform the rational design of new and more potent drug candidates.

The 6-Bromo-4,5-dichloro-3(2H)-pyridazinone Core: A Platform for Innovation

The parent compound, 6-Bromo-4,5-dichloro-3(2H)-pyridazinone, presents a unique chemical canvas for analog synthesis. The presence of three halogen atoms—a bromine at the 6-position and two chlorines at the 4- and 5-positions—significantly influences the molecule's electronic properties and provides multiple sites for chemical modification. These halogen atoms can be substituted or can influence the reactivity of other positions on the pyridazinone ring, allowing for the introduction of diverse functional groups to modulate biological activity.

Comparative Biological Activities of Pyridazinone Analogs

The pyridazinone nucleus is a well-established pharmacophore with demonstrated efficacy in several therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The following sections will compare the performance of various pyridazinone analogs, with a focus on how different substitution patterns impact their biological profiles.

Anticancer Activity

Pyridazinone derivatives have shown promising results as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes in cancer cells.[3]

A series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[3] One particular analog, designated as 2h, demonstrated remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 μM.[3] This compound also showed significant activity against a broad range of other cancer cell lines, including those from colon, CNS, melanoma, ovarian, and breast cancers, with GI50 values less than 1.0 μM.[3] The key structural features contributing to this high potency include the presence of a benzenesulfonamide moiety at the 2-position and specific substitutions on the 6-aryl ring.

Table 1: Anticancer Activity of Selected Pyridazinone Analogs

Compound ID6-Aryl Substitution2-Position SubstitutionTarget Cancer Cell LineGI50 (µM)Reference
2h Substituted Phenylp-SulfamylphenylLeukemia (SR)< 0.1[3]
2h Substituted Phenylp-SulfamylphenylNon-Small Cell Lung (NCI-H522)< 0.1[3]
10l 4-Aminophenyl3-chlorobenzoylthioureaMelanoma, NSCLC, Prostate, Colon- (GI% 62.21-100.14)[4]
17a 4-Aminophenyl3-bromophenylthioureaMelanoma, NSCLC, Prostate, Colon- (GI% 62.21-100.14)[4]

GI% refers to the percentage of growth inhibition.

The structure-activity relationship studies of some pyridazinone-based diarylurea derivatives revealed that the presence of a halogen (bromo or chloro) at the 3-position of the benzoyl or phenyl thiourea moiety significantly enhanced the antiproliferative activity.[4] This highlights the importance of halogen substitutions in modulating the anticancer potential of pyridazinone analogs.

The following is a generalized protocol based on the methods used by the National Cancer Institute (NCI) for evaluating the anticancer activity of novel compounds.

  • Cell Culture: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour incubation period, the test compounds at various concentrations are added to the wells.

    • The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read at 515 nm.

  • Data Analysis: The percentage of growth is calculated at each drug concentration level. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the incubation).

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[5][6] The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.

A study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal/acetophenone) hydrazone derivatives revealed significant antimicrobial activity against a range of hospital-acquired infections.[1] Notably, some of these compounds exhibited strong activity against Gram-negative bacteria such as Enterobacter hormaechei and Acinetobacter baumannii, as well as potent antifungal activity against various Candida species.[1]

Table 2: Antimicrobial Activity of Selected Pyridazinone Analogs

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
3 Enterobacter hormaechei31.25[1]
5 Acinetobacter baumannii31.25[1]
11 Acinetobacter baumannii31.25[1]
1 Candida speciesPotent Activity[1]
8 Candida speciesPotent Activity[1]
14c Bacillus subtilis15.62[5][6]

Structure-activity relationship studies have indicated that the nature and position of substituents on the pyridazinone ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a thiourea moiety and halogen substitutions have been shown to enhance antibacterial activity.[4]

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyridazinone analogs typically involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. The versatility of this synthetic route allows for the introduction of a wide range of substituents at various positions of the pyridazinone ring, facilitating the exploration of SAR.

SAR_Pyridazinone cluster_core Pyridazinone Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 6-Bromo-4,5-dichloro-3(2H)-pyridazinone R6 Substitution at C6 (e.g., Aryl, Alkyl) Core->R6 Modulate Potency & Selectivity R2 Substitution at N2 (e.g., Aryl, Alkyl, Acyl) Core->R2 Influence Pharmacokinetics R45 Substitution at C4/C5 (e.g., Halogens, other groups) Core->R45 Fine-tune Electronic Properties Anticancer Anticancer Activity R6->Anticancer Antimicrobial Antimicrobial Activity R6->Antimicrobial R2->Anticancer Cardiotonic Cardiotonic Activity R2->Cardiotonic R45->Anticancer R45->Antimicrobial

The general SAR for pyridazinone analogs can be summarized as follows:

  • Substitution at the 6-position: This position is critical for determining the overall biological activity. The introduction of various aryl or substituted aryl groups has been shown to significantly impact anticancer and antimicrobial potency.[1][3]

  • Substitution at the 2-position: Modifications at the N2 position of the pyridazinone ring can influence the molecule's pharmacokinetic properties and can also contribute to its biological activity. For instance, the presence of a p-sulfamylphenyl group at this position was found to be crucial for the high anticancer activity of certain analogs.[3]

  • Substitution at the 4- and 5-positions: The presence of halogens, such as chlorine, at these positions can enhance the biological activity of the pyridazinone core.[7] The electron-withdrawing nature of halogens can modulate the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets.

Conclusion and Future Directions

The 6-Bromo-4,5-dichloro-3(2H)-pyridazinone scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct comparative studies on its analogs are limited, the wealth of information available on other substituted pyridazinones provides valuable insights into the structure-activity relationships governing their biological activities. Future research should focus on the systematic synthesis and evaluation of a library of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone analogs with diverse substitutions at the 2- and 6-positions. Such studies would enable a more precise understanding of the SAR for this specific core and could lead to the identification of lead compounds with superior potency and selectivity for various therapeutic targets. The exploration of their mechanisms of action will also be crucial for their further development as clinical candidates.

References

  • Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vivo analgesic and anti-inflammatory activity of some 4-(5-substituted-1,3,4-oxadiazol-2-yl)-6-substituted-2H-pyridazin-3-ones. Archives of Pharmacal Research, 28(2), 153–159.
  • Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. (2024). Applied Sciences, 14(16), 7263.
  • Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittel-Forschung, 57(10), 641–646.
  • Dogruer, D. S., Kupeli, E., Yesilada, E., & Sahin, M. F. (2004). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Archiv der Pharmazie, 337(7), 303–310.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC medicinal chemistry, 13(10), 1253–1270.
  • Siddiqui, A. A., Rahman, M. A., Shaharyar, M., & Mishra, R. (2012). Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European journal of medicinal chemistry, 54, 893–899.
  • Dogruer, D. S., Onkol, T., Ozkan, S., Ozgen, S., & Sahin, M. F. (2008). Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. Turkish Journal of Chemistry, 32(4), 469-479.
  • Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Chemical & pharmaceutical bulletin, 56(10), 1387–1391.
  • Dogruer, D. S., Onkol, T., Ozkan, S., Ozgen, S., & Sahin, M. F. (2008). Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(2H)-Phthalazinone Derivatives. Turkish Journal of Chemistry, 32(4), 469-479.
  • El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, H. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 14(12), 895–922.
  • Ali, M. R., Lee, C. H., & Kim, J. S. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS chemical neuroscience, 9(10), 2562–2572.
  • Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Ghandi, M., & Pospisil, P. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International journal of molecular sciences, 23(12), 6527.
  • Ceylan, S., Köksal, Z., & Çıkla, P. (2018). In Vitro Antimicrobial Activities of 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone Derivatives.
  • Hulverson, M. A., Choi, R., Arnold, S. L. M., Schaefer, D. A., Hemphill, A., McCloskey, C., Tuntland, T., Duan, J., Rivas, K. L., Gamo, F. J., Sanz, L. M., Marco, M., Nachon-Carretero, M., Baragaña, B., Wyllie, S., Gilbert, I. H., Read, K. D., & Floyd, D. M. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS infectious diseases, 6(10), 2736–2751.
  • Li, S., Yang, Z., Yin, D., Zhang, Y., & Liu, B. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of medicinal chemistry, 51(11), 3240–3249.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Reactant of Route 2
6-Bromo-4,5-dichloro-3(2H)-pyridazinone
© Copyright 2026 BenchChem. All Rights Reserved.